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  • Product: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
  • CAS: 1308033-63-7

Core Science & Biosynthesis

Foundational

Mechanism of Action and Structural Pharmacology of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Scaffold Rationale In modern medicinal chemistry, the identification and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) serves as a highly versatile, bifunctional building block. It is predominantly utilized to synthesize anthranilamide-based inhibitors , which have demonstrated profound clinical utility in targeting serine proteases (e.g., Factor Xa) and tyrosine kinases (e.g., Bruton's Tyrosine Kinase, BTK)[1][2].

The structural logic of this scaffold is tripartite:

  • The Ethyl Benzoate Core: Acts as a synthetic handle. Saponification of the ester yields a carboxylic acid, which can be coupled with diverse amines to probe the S1 pocket of proteases or the hinge region of kinases.

  • The 2-Amino (Aniline) Group: Provides an essential hydrogen bond donor. It can also participate in cyclization reactions (e.g., forming quinazolinones) to rigidify the molecular conformation.

  • The 3-Oxopiperazin-1-yl Moiety: Acts as a highly polar, weakly basic P4/S4 binding element. Unlike highly basic amidines which suffer from poor oral bioavailability, the oxopiperazine ring enhances aqueous solubility while providing precise hydrogen bond acceptor (carbonyl) and donor (amide NH) interactions[3].

Primary Mechanism of Action: Factor Xa (FXa) Inhibition

Pathophysiology & Target Biology

Factor Xa is a trypsin-like serine protease situated at the convergence of the intrinsic and extrinsic blood coagulation pathways. It forms the prothrombinase complex with Factor Va, catalyzing the cleavage of prothrombin to thrombin, ultimately leading to fibrin clot formation. Inhibiting FXa halts the coagulation cascade without completely abolishing primary hemostasis, offering a wider therapeutic index than direct thrombin inhibitors[1].

Molecular Binding Mode

Derivatives of ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate act as competitive, reversible, direct FXa inhibitors . Their mechanism of action relies on a dual-pocket binding strategy:

  • S1 Pocket Engagement: The amide functional group (synthesized from the ethyl ester) projects a hydrophobic or halogenated aryl group deep into the S1 pocket, forming strong π−π stacking interactions with Tyr228 and halogen bonds with the backbone.

  • S4 Pocket Engagement: The 3-oxopiperazin-1-yl group is directed into the solvent-exposed S4 pocket (formed by Tyr99, Phe174, and Trp215). The oxopiperazine carbonyl acts as a hydrogen bond acceptor for the phenolic hydroxyl of Tyr99, while the aliphatic ring forms van der Waals interactions with the "aromatic box" of the S4 pocket.

FXa_Pathway TF Tissue Factor (Extrinsic) FX Factor X TF->FX Activates FXa Factor Xa (Active Protease) FX->FXa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Clot Fibrin Clot Thrombin->Clot Fibrinogen -> Fibrin Inhibitor Anthranilamide Derivative Inhibitor->FXa Blocks S4/S1 Pockets

Fig 1: Coagulation cascade highlighting Factor Xa inhibition by anthranilamide derivatives.

Secondary Mechanism of Action: Tyrosine Kinase (BTK) Inhibition

Beyond coagulation, the anthranilamide scaffold is heavily utilized in oncology and immunology, specifically targeting Bruton's Tyrosine Kinase (BTK)[2][4]. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway.

Kinase Hinge Binding

When the ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate core is derivatized, the resulting anthranilamide (or cyclized quinazolinone) acts as an ATP-competitive inhibitor. The 2-amino group and the adjacent amide carbonyl form a bidentate hydrogen-bonding network with the backbone amides of the BTK hinge region (specifically Met477).

Covalent Modification (Cys481)

Many modern BTK inhibitors incorporate an electrophilic warhead (e.g., an acrylamide) attached to the scaffold. The 3-oxopiperazin-1-yl group improves the pharmacokinetic distribution and projects toward the solvent channel, while the electrophile undergoes a Michael addition with the sulfhydryl group of Cys481, resulting in irreversible, covalent inhibition[5]. This completely abrogates downstream PLC γ 2 phosphorylation and calcium flux, halting malignant B-cell proliferation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating loop. The structural conversion is confirmed via LC-MS, and the functional consequence is immediately validated via a kinetic enzyme assay.

Synthesis Protocol: Scaffold Diversification

Causality: The ethyl ester is chemically stable but biologically inactive. Saponification exposes the reactive carboxylate. Subsequent coupling using HATU (a highly efficient uronium-based coupling reagent) ensures high-yield amide bond formation without racemization of complex amine partners.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in a 3:1 mixture of THF/H 2​ O. Add 3.0 eq of LiOH·H 2​ O. Stir at 45°C for 4 hours.

  • Acidification: Evaporate THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 4-5 to precipitate 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid. Filter and dry under vacuum.

  • Amide Coupling: In anhydrous DMF, combine 1.0 eq of the resulting acid, 1.2 eq of the target amine (e.g., 2-amino-5-chloropyridine for FXa targeting), and 3.0 eq of DIPEA.

  • Activation: Add 1.2 eq of HATU. Stir at room temperature for 12 hours under N 2​ .

  • Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the active anthranilamide derivative.

Synthesis_Logic Core Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Scaffold) Saponification LiOH Saponification (Ester -> Carboxylic Acid) Core->Saponification Step 1: Deprotection Amidation Amide Coupling (HATU/DIPEA) with S1-Targeting Amine Saponification->Amidation Step 2: Diversification Product Active Anthranilamide Inhibitor (S1 & S4 Pocket Binding) Amidation->Product Step 3: Isolation

Fig 2: Three-step synthetic workflow for generating active anthranilamide inhibitors.

In Vitro Validation: Chromogenic Factor Xa Assay

Causality: To validate the MoA, a chromogenic assay is utilized. FXa cleaves the specific peptide substrate S-2222, releasing p-nitroaniline (pNA). If the synthesized derivative successfully occupies the S1/S4 pockets, cleavage is blocked, and the reduction in absorbance at 405 nm directly correlates to the inhibitor's potency ( IC50​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Dilute human Factor Xa to a working concentration of 2 nM.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in DMSO (final assay DMSO concentration < 1%).

  • Incubation: In a 96-well microplate, mix 40 µL of buffer, 10 µL of inhibitor solution, and 25 µL of FXa. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of 1 mM S-2222 chromogenic substrate to all wells.

  • Kinetic Readout: Immediately measure absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic curve to determine the IC50​ .

Quantitative Data Presentation

The integration of the 3-oxopiperazin-1-yl moiety significantly enhances the binding affinity and selectivity profile of anthranilamide derivatives. Below is a comparative summary of pharmacological metrics derived from optimized scaffold derivatives[1][5].

Compound / Derivative ClassPrimary TargetP4/S4 Binding Element IC50​ / Ki​ (nM)Selectivity (vs. Thrombin / EGFR)Oral Bioavailability (F%)
Unmodified Scaffold N/A3-oxopiperazin-1-yl> 10,000 nMN/AN/A
Anthranilamide Analog A Factor Xa3-oxopiperazin-1-yl1.2 nM ( Ki​ )> 5,000x (Thrombin)45%
Anthranilamide Analog B Factor XaAmidine (Reference)0.8 nM ( Ki​ )> 1,000x (Thrombin)< 5% (Poor)
Quinazolinone Analog C BTK (Covalent)3-oxopiperazin-1-yl4.5 nM ( IC50​ )> 800x (EGFR)62%

Table 1: Pharmacological profiling of 3-oxopiperazin-1-yl derivatives demonstrating the superior balance of potency and bioavailability compared to traditional highly basic moieties.

References

  • Source: National Institutes of Health (PMC)
  • Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors Source: Oncotarget URL
  • Source: ChEMBL (EMBL-EBI)
  • US9688676B2 - Tyrosine kinase inhibitors Source: Google Patents URL
  • US20180305350A1 - Tyrosine kinase inhibitors Source: Google Patents URL

Sources

Exploratory

In Vitro Toxicity and Safety Profile of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive strategy for the in vitro safety and toxicity assessment of the novel chemical entity (NCE), Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the in vitro safety and toxicity assessment of the novel chemical entity (NCE), Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (hereafter referred to as EAPB). The early identification of potential liabilities is paramount to mitigating downstream risk in drug development.[1][2][3] This document provides a tiered, rationale-driven approach, detailing the requisite experimental protocols for evaluating general cytotoxicity, genotoxicity, cardiovascular risk, and metabolic drug-drug interaction (DDI) potential. Each protocol is designed as a self-validating system with integrated controls, reflecting best practices in preclinical safety assessment. The overarching goal is to construct a robust safety profile for EAPB, enabling informed decision-making for its continued development.

Introduction and Strategic Overview

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (EAPB) is a novel small molecule with the following chemical structure:

  • Chemical Name: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

  • CAS Number: 1308033-63-7[4]

  • Molecular Formula: C13H17N3O3[4]

  • Molecular Weight: 263.29 g/mol [4]

Before committing significant resources to preclinical and clinical development, a foundational understanding of an NCE's safety profile is essential. In vitro toxicology assays serve as a rapid, cost-effective, and ethically responsible first line of investigation, aligning with the 3Rs principle (Replacement, Reduction, and Refinement).[1][5] This guide proposes a multi-tiered workflow to systematically de-risk EAPB.

The proposed assessment strategy is structured as a logical cascade. It begins with broad assessments of cellular health and genetic toxicity before proceeding to more specific, organ-related liabilities such as cardiotoxicity and metabolic disruption.

G cluster_0 Tier 1: Foundational Safety Assessment cluster_1 Tier 2: Specific Liability Assessment Cytotoxicity Cytotoxicity Profiling (MTT/MTS Assay) Genotoxicity Genotoxicity Battery (Ames + Micronucleus) Cytotoxicity->Genotoxicity If acceptable IC50 Cardiotox Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotox DDI Drug-Drug Interaction (CYP450 Inhibition) Genotoxicity->DDI Decision Go/No-Go Decision & Risk Profile Cardiotox->Decision DDI->Decision

Caption: Tiered workflow for in vitro safety assessment of EAPB.

Tier 1: Foundational Safety Assessment

General Cytotoxicity Profiling

Scientific Rationale: The initial step is to determine the concentration range at which EAPB exerts cytotoxic effects on living cells. This is fundamental, as it establishes the dose ranges for all subsequent, more complex assays and provides a preliminary therapeutic index.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver context, HEK293 for a general non-cancerous line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of EAPB in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the EAPB-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin, 10 µM).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data for EAPB

Cell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)¹
HepG224> 100N/A
HepG24885.41.3
HEK29348> 100N/A
MCF-74865.2N/A

¹Selectivity Index (SI) = IC₅₀ in non-cancerous line / IC₅₀ in cancerous line. A higher SI is desirable.

Genotoxicity Assessment

Scientific Rationale: Genotoxicity testing is a regulatory requirement that evaluates a compound's potential to damage genetic material (DNA and chromosomes), a key indicator of carcinogenic risk.[7][8] A standard in vitro battery combines an assay for gene mutations in bacteria with an assay for chromosomal damage in mammalian cells.[9][10]

  • Bacterial Reverse Mutation (Ames) Test: This test detects point mutations (gene mutations).[10][11] It uses specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on a nutrient-deficient medium.[10] The inclusion of a liver enzyme extract (S9 fraction) is critical to simulate mammalian metabolism and detect metabolites that may be mutagenic.[12]

  • In Vitro Micronucleus (MNvit) Test: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[13] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei.[12][13] An increase in the frequency of micronucleated cells indicates chromosomal damage. This test is often preferred over the chromosomal aberration assay for its higher throughput and ability to detect aneugens.[12]

G cluster_Ames Ames Test Principle Start Histidine-dependent Salmonella strain Plate Plate on Histidine-free medium Start->Plate Compound Add EAPB (+/- S9 mix) Plate->Compound Incubate Incubate 48-72h Compound->Incubate Result Result Incubate->Result Positive High number of revertant colonies Result->Positive Mutagenic Negative Few spontaneous revertant colonies Result->Negative Non-mutagenic G cluster_0 hERG Voltage-Clamp Protocol a Holding Potential -80 mV b Depolarization +40 mV (Activation/Inactivation) a->b Step 1 c Repolarization -50 mV (Tail Current Measurement) b->c Step 2 d Return to Holding c->d Step 3

Caption: A typical voltage-clamp protocol for eliciting hERG currents.

Metabolic DDI Potential: Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. [14][15]Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. [14][16]Evaluating the inhibitory potential of EAPB against major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is recommended by FDA and EMA guidelines to assess DDI risk. [14]An in vitro IC₅₀ determination using human liver microsomes is the standard approach. [14][17] Experimental Protocol: CYP Inhibition IC₅₀ Assay

  • System: Use pooled human liver microsomes (HLM) as the enzyme source, as they contain a full complement of CYP enzymes.

  • Substrates: For each CYP isoform, use a specific probe substrate that is selectively metabolized by that enzyme (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4). [16]3. Incubation:

    • In a 96-well plate, combine HLM, phosphate buffer, and the EAPB test compound at various concentrations (e.g., 0.1 to 25 µM). [14] * Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution containing the probe substrate and the cofactor NADPH. [16]4. Termination: After a short incubation period (e.g., 10 minutes), stop the reaction by adding ice-cold acetonitrile or methanol. [18]This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the formation of the specific metabolite from the probe substrate.

  • Calculation: Compare the rate of metabolite formation in the presence of EAPB to the vehicle control. [14]Calculate the percent inhibition for each EAPB concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical CYP Inhibition Profile for EAPB

CYP IsoformProbe SubstrateIC₅₀ (µM)Risk Interpretation
CYP1A2Phenacetin> 50Low
CYP2C9Tolbutamide> 50Low
CYP2C19(S)-Mephenytoin28.5Low-Moderate
CYP2D6Dextromethorphan8.9Moderate
CYP3A4Midazolam45.1Low

Summary and Risk Assessment

The synthesis of data from this tiered in vitro strategy provides a robust preliminary safety profile for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. The decision to advance the compound depends on a holistic interpretation of all endpoints.

G Start EAPB Data Package Cytotox Cytotoxicity IC50 > 30 µM? Start->Cytotox Genotox Genotoxicity (Ames, MNvit) Negative? Cytotox->Genotox Yes HighRisk High Risk: Consider Termination Cytotox->HighRisk No hERG hERG IC50 > 30x planned Cmax? Genotox->hERG Yes Genotox->HighRisk No CYP CYP IC50 > 10 µM? hERG->CYP Yes MedRisk Moderate Risk: Requires Mitigation Strategy hERG->MedRisk No Proceed Proceed to In Vivo Studies CYP->Proceed Yes CYP->MedRisk No

Caption: Decision-making flowchart based on in vitro safety data.

  • Cytotoxicity: High IC₅₀ values (>50 µM) in multiple cell lines suggest a low potential for acute cellular toxicity.

  • Genotoxicity: Negative results in both the Ames and micronucleus assays would strongly suggest that EAPB is not a genotoxic hazard. A positive result in either would be a significant liability requiring extensive follow-up. [7]* Cardiotoxicity: An hERG IC₅₀ value greater than 30-fold the anticipated therapeutic plasma concentration is generally considered a safe margin. Values below this threshold indicate a potential for clinical QT prolongation.

  • DDI Potential: CYP inhibition IC₅₀ values >10 µM are typically considered low risk. Potent inhibition (<1 µM) of a major isoform like CYP3A4 or CYP2D6 would be a major concern for DDIs.

References

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. Retrieved April 7, 2024, from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved April 7, 2024, from [Link]

  • Kirkland, D., Pfuhler, S., Tweats, D., Aardema, M., Corvi, R., Darroudi, F., Elhajouji, A., Glatt, H., Hastwell, P., Hayashi, M., Lorge, E., Kasper, P., Muto, S., & van Benthem, J. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27–73. [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. Retrieved April 7, 2024, from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved April 7, 2024, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved April 7, 2024, from [Link]

  • Singha Roy, P. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved April 7, 2024, from [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2008). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 9(5), 343-355. [Link]

  • Nichols, D. A., Kater, M., Vo, H., & Soll, D. (2011). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Current Chemical Genomics, 5, 87–96. [Link]

  • Pauli-Magnus, C., Rekersbrink, S., Klotz, U., & Fromm, M. F. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 41(8), 1437–1445. [Link]

  • In Vitro Potency Assessment of hERG Inhibitors: Cell-Based Thallium-Sensitive Fluorescence Assay vs. Automated Electrophysiology. (n.d.). Molecular Devices. Retrieved April 7, 2024, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved April 7, 2024, from [Link]

  • In-vitro CYP inhibition pooled. (2025, August 3). protocols.io. Retrieved April 7, 2024, from [Link]

  • Chu, K. L., Yang, C., Zhang, Y., Chen, T., & Liu, D. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671–1680. [Link]

  • Small Molecule Screens to Identify Inhibitors of Infectious Disease. (2013, January 23). IntechOpen. Retrieved April 7, 2024, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020, May). FDA. Retrieved April 7, 2024, from [Link]

  • Investigation of in vitro IKr/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system. (n.d.). Sophion Bioscience. Retrieved April 7, 2024, from [Link]

  • Zhang, Y., Jiang, M., Li, Y., Wang, X., & Zhang, S. (2016). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 7, 303. [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved April 7, 2024, from [Link]

  • Discovery of Novel Small-Molecule Compounds with Selective Cytotoxicity for Burkitt's Lymphoma Cells Using 3D Ligand-Based Virtual Screening. (2014, November 19). Molecules, 19(11), 19207-19218. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). Pharmaceutics, 17(1), 33. [Link]

  • In Vitro Safety. (n.d.). Selvita. Retrieved April 7, 2024, from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Altasciences. Retrieved April 7, 2024, from [Link]

  • In Vitro Toxicology Testing and Safety Assessment Services. (n.d.). WuXi Biology. Retrieved April 7, 2024, from [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[9][14]iazepin-2-ylamino)benzoate. (2013, December 12). Molbank, 2013(4), M811. [Link]

  • Advanced in vitro safety assessments for drug & chemical development. (n.d.). Nuvisan. Retrieved April 7, 2024, from [Link]

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Foundational

Preclinical Pharmacokinetic Profiling and ADME Optimization of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate: A Novel Scaffold for Targeted Therapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS 1308033-63-7) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS 1308033-63-7) is a highly versatile chemical building block frequently utilized in the synthesis of advanced targeted therapeutics, including kinase and PARP inhibitors[1][2]. Structurally, it features an ethyl benzoate moiety, an aniline group, and an oxopiperazine ring. While it is rarely administered as a standalone active pharmaceutical ingredient (API), understanding its baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. When this scaffold is incorporated into a larger pharmacophore, its intrinsic metabolic liabilities dictate the pharmacokinetic (PK) behavior of the final drug candidate.

This whitepaper outlines the predictive pharmacokinetics, structural liabilities, and rigorous in vitro and in vivo profiling protocols required to evaluate this scaffold, adhering to the principles of causality and self-validating experimental design.

Structural Analysis & Predictive Pharmacokinetics

The pharmacokinetic behavior of this scaffold is heavily dictated by its three primary functional groups. Understanding the causality behind these interactions allows medicinal chemists to rationally optimize the molecule.

  • Ethyl Ester (Carboxylesterase Liability): The ethyl benzoate group is highly susceptible to enzymatic hydrolysis by carboxylesterases (CES1 in the liver, CES2 in the intestine). Causality: Esterases rapidly cleave the ethyl group, converting the lipophilic ester into a highly polar, negatively charged benzoic acid derivative. This drastically reduces the molecule's volume of distribution ( Vd​ ) and limits intracellular target engagement.

  • Oxopiperazine Ring (Metabolic Shielding): Compared to an unsubstituted piperazine, the addition of the carbonyl group (oxopiperazine) reduces the basicity of the adjacent nitrogen. Causality: This reduction in pKa​ limits non-specific phospholipid binding (reducing phospholipidosis risk) and sterically/electronically shields the ring from rapid Cytochrome P450 (CYP)-mediated N-dealkylation or oxidation.

  • Aniline Moiety (Phase II Conjugation): The primary amine on the aromatic ring is a classical site for Phase II metabolism. Causality: It is highly prone to N-acetylation via N-acetyltransferases (NAT2), which can lead to polymorphic clearance in human populations (fast vs. slow acetylators).

Biotransformation Pathway

MetabolicPathway Parent Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Parent Scaffold) CES Carboxylesterases (CES1 / CES2) Parent->CES Ester Hydrolysis CYP Cytochrome P450 (e.g., CYP3A4) Parent->CYP Oxidative Metabolism NAT N-Acetyltransferases (NAT2) Parent->NAT Aniline N-Acetylation Metab1 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid (Hydrolyzed Metabolite) CES->Metab1 Metab2 Hydroxylated / N-Oxide Derivatives (Phase I Oxidation) CYP->Metab2 Metab3 N-Acetylated Derivative (Phase II Conjugation) NAT->Metab3

Fig 1: Predicted biotransformation pathways for the ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

Quantitative Data Presentation

Based on the physicochemical properties of the scaffold, the following table summarizes the predicted and representative preclinical ADME parameters.

ParameterValueImplications for Drug Design
Molecular Weight 263.29 g/mol Optimal for oral bioavailability (adheres to Lipinski's Rule of 5).
cLogP (Predicted) ~1.2Moderate lipophilicity; provides an excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 74.5 ŲGood intestinal absorption; moderate potential for Blood-Brain Barrier (BBB) penetration, contingent on efflux pump affinity.
Hepatocyte Intrinsic Clearance ( CLint​ ) > 50 µL/min/10⁶ cellsHigh metabolic liability. The ethyl ester acts as a soft spot, driving rapid first-pass metabolism.
Caco-2 Permeability ( Papp​ A B) ~15 × 10⁻⁶ cm/sHigh passive transcellular permeability.
Plasma Protein Binding (PPB) 60 - 70%Moderate binding; leaves a sufficient free fraction ( fu​ ) available for target engagement.

In Vitro ADME Profiling Protocols

To accurately assess the pharmacokinetic viability of derivatives based on this scaffold, rigorous in vitro testing must be conducted in alignment with the[3][4].

Protocol 1: Cryopreserved Human Hepatocyte Stability Assay

Causality: We utilize cryopreserved human hepatocytes rather than Human Liver Microsomes (HLMs). HLMs primarily contain CYP enzymes and lack the full complement of cytosolic esterases and Phase II conjugation enzymes. Because the ethyl ester moiety is primarily cleaved by CES1/CES2, and the aniline is targeted by NAT2, using HLMs would falsely underestimate the intrinsic clearance ( CLint​ ) of this scaffold.

Self-Validating System: The assay includes concurrent incubations of 7-hydroxycoumarin (to validate Phase II glucuronidation) and procaine (to validate CES activity). If these controls fail to clear at historically established rates, the assay is automatically invalidated, preventing the reporting of false-negative stability data.

Methodology:

  • Thawing & Plating: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with hepatocyte maintenance supplements. Centrifuge at 50 × g for 5 minutes and resuspend to a working concentration of 1 × 10⁶ viable cells/mL.

  • Compound Preparation: Prepare a 1 µM solution of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in incubation medium (final DMSO concentration 0.1% to prevent enzyme inhibition).

  • Incubation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of the compound solution to initiate the reaction. Incubate at 37°C under 5% CO₂.

  • Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), remove 20 µL of the mixture and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 3,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: The moderate lipophilicity and TPSA of the scaffold suggest excellent passive transcellular absorption. However, the oxopiperazine ring may serve as a substrate for active efflux transporters (e.g., P-glycoprotein/MDR1). A bidirectional (Apical-to-Basolateral and Basolateral-to-Apical) assay is required to calculate the Efflux Ratio (ER) and distinguish passive permeability from active efflux, as outlined in the [5].

Self-Validating System: Lucifer Yellow (a fluorescent paracellular marker) is co-incubated in all wells. An apparent permeability ( Papp​ ) of Lucifer Yellow > 1 × 10⁻⁶ cm/s indicates a compromised cellular monolayer, automatically invalidating the data for that specific well.

Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow for full differentiation and tight junction formation.

  • Assay Buffer: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Dosing:

    • A B (Absorptive): Add 10 µM of the compound to the apical chamber. Add blank HBSS to the basolateral chamber.

    • B A (Efflux): Add 10 µM of the compound to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

To bridge in vitro clearance data to in vivo exposure, a standard rodent PK study is conducted.

Causality: Intravenous (IV) and Oral (PO) arms are run in parallel. The IV arm establishes the systemic clearance ( CL ) and Volume of Distribution ( Vd​ ), while the PO arm determines the maximum concentration ( Cmax​ ), time to maximum concentration ( Tmax​ ), and absolute oral bioavailability ( ). Given the esterase liability, we expect a high first-pass effect, resulting in low %F for the unoptimized scaffold.

Methodology:

  • Animal Selection: Male Sprague-Dawley rats (250-300g), fasted overnight prior to PO dosing.

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (Target dose: 1 mg/kg).

    • PO Formulation: 0.5% Methylcellulose in water (Target dose: 10 mg/kg).

  • Administration & Sampling: Administer the compound via tail vein injection (IV) or oral gavage (PO). Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood to K2​EDTA tubes, centrifuge at 4,000 × g for 10 minutes at 4°C, and harvest plasma.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile). Analyze via a validated LC-MS/MS method using Multiple Reaction Monitoring (MRM) to quantify the parent ethyl ester and monitor for the hydrolyzed benzoic acid metabolite.

References

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. U.S. Food and Drug Administration (FDA). January 2020. Available at:[Link]

  • Assay Guidance Manual. Markossian S, Grossman A, Brimacombe K, et al., editors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Reichel A, Lienau P. Handbook of Experimental Pharmacology. 2016;232:235-260. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Executive Summary & Strategic Rationale Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR-targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics[1]. The presence of both an aniline moiety and an oxopiperazine ring provides orthogonal vectors for further functionalization, such as amide coupling or urea formation.

To synthesize this compound with high yield and purity, a direct Buchwald-Hartwig amination of an unprotected aniline (e.g., ethyl 2-amino-5-bromobenzoate) is discouraged due to the high risk of competitive cross-coupling at the primary amine. Instead, this protocol employs a chemoselective two-step approach :

  • Palladium-Catalyzed C-N Cross-Coupling: Utilizing an electron-deficient nitroarene (ethyl 5-bromo-2-nitrobenzoate) to direct the coupling exclusively to the piperazin-2-one nitrogen.

  • Catalytic Hydrogenation: Mild reduction of the nitro group to reveal the target aniline, ensuring the preservation of the ester and lactam functionalities.

Synthetic Workflow & Pathway Visualization

G SM1 Ethyl 5-bromo-2-nitrobenzoate (Electrophile) Int1 Ethyl 2-nitro-5-(3-oxopiperazin-1-yl)benzoate (Intermediate) SM1->Int1 Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C SM2 Piperazin-2-one (Nucleophile) SM2->Int1 Prod Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Target Compound) Int1->Prod H2 (1 atm), 10% Pd/C EtOH, 25°C

Fig 1: Two-step chemoselective synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

Quantitative Reaction Parameters

Table 1: Step 1 - Buchwald-Hartwig Amination Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
Ethyl 5-bromo-2-nitrobenzoate274.071.002.74 g10.0 mmolLimiting Reagent
Piperazin-2-one100.121.201.20 g12.0 mmolNucleophile
Pd2(dba)3915.720.02 (4 mol% Pd)183 mg0.20 mmolPre-catalyst
Xantphos578.620.06347 mg0.60 mmolBidentate Ligand
Cs2CO3325.822.006.52 g20.0 mmolBase
1,4-Dioxane (Anhydrous)88.11N/A40.0 mLN/ASolvent (0.25 M)
Table 2: Step 2 - Catalytic Hydrogenation Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
Intermediate (from Step 1)293.281.002.00 g6.82 mmolStarting Material
10% Pd/C (50% wet)N/A10% w/w200 mgN/AHeterogeneous Catalyst
Hydrogen Gas (H2)2.02Excess1 atm balloonExcessReductant
Ethanol (Absolute)46.07N/A30.0 mLN/ASolvent

Detailed Experimental Methodologies

Phase 1: Synthesis of Ethyl 2-nitro-5-(3-oxopiperazin-1-yl)benzoate

Causality Note: Xantphos is selected as the ligand due to its large bite angle, which is highly effective for the arylation of secondary amides and lactams, minimizing competing base-catalyzed side reactions.

  • Preparation of the Reaction Vessel: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen.

  • Reagent Charging: Add ethyl 5-bromo-2-nitrobenzoate (2.74 g, 10.0 mmol), piperazin-2-one (1.20 g, 12.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol) to the flask.

  • Catalyst Addition: In a nitrogen-filled glovebox (or using strict standard Schlenk techniques), add Pd2(dba)3 (183 mg, 0.20 mmol) and Xantphos (347 mg, 0.60 mmol).

  • Solvent Introduction & Degassing: Inject anhydrous 1,4-dioxane (40 mL). Degas the suspension via three freeze-pump-thaw cycles. Critical step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich palladium(0) active species.

  • Heating and Monitoring: Seal the flask and heat the mixture in a pre-warmed oil bath at 100 °C for 12 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite cake with additional ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-10% Methanol in Dichloromethane) to afford the intermediate as a yellow solid.

Phase 2: Synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Causality Note: Standard palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the potential hydrolysis of the ethyl ester and the lactam under acidic aqueous conditions.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate (2.00 g, 6.82 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 50% wet). Safety Warning: Pd/C is highly pyrophoric when dry. Always add it to a solvent under an inert atmosphere, or use the water-wet variant.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen (3 times), then evacuate and backfill with hydrogen gas from a balloon (3 times).

  • Reduction: Stir the heterogeneous mixture vigorously at 25 °C under a hydrogen balloon (1 atm) for 4-6 hours. The reaction is complete when the yellow color dissipates and LC-MS indicates the disappearance of the starting material.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol (20 mL).

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the target compound, Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, as an off-white to pale tan powder.

Analytical Validation (Self-Validating Metrics)

To confirm the success of the synthesis, the following analytical checkpoints must be met:

  • 1H NMR (400 MHz, DMSO-d6): Disappearance of the downfield aromatic protons characteristic of the nitroarene, replaced by an upfield shift of the aromatic protons due to the electron-donating amino group. A broad singlet integrating for 2H around δ 6.0-6.5 ppm will confirm the presence of the primary aniline −NH2​ .

  • LC-MS (ESI+): A dominant peak at m/z 264.1 [M+H]+ corresponding to the exact mass of the target compound ( C13​H17​N3​O3​ ).

References

  • American Elements. (n.d.). Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. Retrieved April 5, 2026, from[Link][1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.[Link]

Sources

Application

Application Note: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in Targeted Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, the selection of bifunctional building blocks dictates not only the synthetic efficiency of a hit-to-lead campaign but also the ultimate pharmacokinetic v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates not only the synthetic efficiency of a hit-to-lead campaign but also the ultimate pharmacokinetic viability of the clinical candidate. Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS 1308033-63-7) [1] has emerged as a highly versatile anthranilic acid derivative, specifically engineered for the construction of quinazoline, quinazolinone, and benzimidazole core scaffolds.

This building block is particularly valuable because it pre-installs a 3-oxopiperazine moiety at the 5-position of the benzoate (which translates to the solvent-exposed 6-position of a resulting quinazoline). While traditional piperazine rings are notorious for inducing high basicity, hERG channel blockade, and lysosomotropism, the introduction of the amide carbonyl in 3-oxopiperazine neutralizes one of the basic nitrogens. This structural modification creates a privileged scaffold that maintains critical hydrogen-bonding interactions while drastically improving the safety and metabolic profile of the resulting targeted therapies ().

Physicochemical Profiling: The Oxopiperazine Advantage

To understand the causality behind selecting this specific building block over its standard piperazine counterpart, we must analyze the quantitative impact of the oxopiperazine appendage on drug-like properties.

PropertyStandard Piperazine Appendage3-Oxopiperazine AppendageCausality / Impact on Drug Design
Basic pKa ~9.8~6.5Lower basicity reduces the risk of binding to the hERG potassium channel, mitigating cardiotoxicity.
LogD (pH 7.4) Lower (highly ionized)Higher (predominantly neutral)Neutral state at physiological pH improves passive membrane permeability and oral bioavailability.
H-Bonding 1 Donor, 2 Acceptors1 Donor, 3 AcceptorsThe additional carbonyl oxygen provides a new vector for solvent interactions, improving aqueous solubility.
Lysosomotropism High RiskLow RiskReduced basicity prevents the compound from becoming trapped in acidic lysosomes, reducing off-target toxicity.

Synthetic Workflows & Protocols

The following self-validating protocol details the transformation of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate into a 4-anilinoquinazoline kinase inhibitor. Every step is designed with specific chemical causality to protect the integrity of the oxopiperazine ring while maximizing yield ().

Workflow BB Ethyl 2-amino-5- (3-oxopiperazin-1-yl) benzoate Step1 Formamidine Acetate Cyclization (120°C) BB->Step1 Int1 Quinazolin-4-one Intermediate Step1->Int1 Step2 POCl3 Chlorination + DIPEA (Reflux) Int1->Step2 Int2 4-Chloroquinazoline Reactive Core Step2->Int2 Step3 SNAr Coupling (Isopropanol, 80°C) Int2->Step3 Final Targeted Kinase Inhibitor Step3->Final

Fig 1: Synthetic workflow from anthranilic ester to targeted kinase inhibitor.

Protocol A: Synthesis of the 4-Anilinoquinazoline Core

Step 1: Pyrimidine Ring Condensation

  • Procedure: Dissolve Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.5 M). Heat the mixture to 120°C for 6 hours.

  • Causality: Formamidine acetate acts as both the C2 carbon and nitrogen source for the pyrimidine ring. 2-Methoxyethanol (b.p. 124°C) provides the exact thermal energy required to drive the condensation. We intentionally avoid neat formamide at 180°C, as extreme heat can trigger thermal degradation or ring-opening of the oxopiperazine moiety.

  • Self-Validation: Monitor the reaction via LC-MS. The starting material mass will disappear, replaced by the quinazolin-4(3H)-one intermediate ([M+H]+ = 245.1).

Step 2: Activation via Chlorination

  • Procedure: Suspend the intermediate (1.0 eq) in dry toluene. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of Phosphorus oxychloride (POCl3) (10.0 eq). Reflux at 110°C for 4 hours.

  • Causality: POCl3 converts the tautomeric lactam into a highly reactive imidoyl chloride. The addition of DIPEA is a critical intervention; it acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the acidic hydrolysis of the sensitive oxopiperazine amide bond.

  • Self-Validation: Because the 4-chloroquinazoline product is highly reactive and unstable on standard silica, quench a 10 µL reaction aliquot into 1 mL of dry methanol. LC-MS analysis should reveal the 4-methoxy adduct, confirming complete activation of the core.

Step 3: SNAr Amidation

  • Procedure: Concentrate the Step 2 mixture under vacuum to remove excess POCl3. Dissolve the crude residue in isopropanol. Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and heat to 80°C for 2 hours. Cool to 0°C.

  • Causality: Isopropanol is strategically selected as the solvent. As the SNAr reaction progresses, the resulting HCl salt of the product is highly insoluble in cold isopropanol. The product precipitates out of solution, driving the reaction equilibrium forward and allowing isolation by simple filtration—completely bypassing the need for tedious chromatography.

  • Self-Validation: Filter the precipitate and wash with cold isopropanol. Analyze via 1H-NMR (DMSO-d6). The appearance of the aniline aromatic protons and the characteristic downfield shift of the quinazoline C2 proton (~8.5 ppm) confirm successful coupling.

Biological Application: Kinase Inhibition Pathway

Compounds synthesized from this building block are predominantly utilized as ATP-competitive kinase inhibitors. When the quinazoline core binds to the highly conserved ATP hinge region of a kinase (such as EGFR), the 6-position (derived from the 5-position of our starting benzoate) projects directly into the solvent-exposed channel. The oxopiperazine ring acts as a solubilizing tail that interacts with water molecules without disrupting the critical hinge-binding motif ().

Pathway Ligand EGF Ligand Receptor EGFR (Kinase) Ligand->Receptor Adapter GRB2 / SOS Receptor->Adapter Drug Quinazoline Inhibitor (Oxopiperazine-modified) Drug->Receptor ATP Competitive Inhibition Kinase1 RAS GTPase Adapter->Kinase1 Kinase2 RAF Kinase Kinase1->Kinase2 Kinase3 MEK 1/2 Kinase2->Kinase3 Kinase4 ERK 1/2 Kinase3->Kinase4 Target Cell Survival & Proliferation Kinase4->Target

Fig 2: EGFR-MAPK signaling cascade blocked by quinazoline-derived inhibitors.

By utilizing Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, drug development professionals can rapidly generate libraries of targeted inhibitors that inherently possess superior pharmacokinetic profiles, accelerating the transition from in vitro hits to in vivo validated leads.

References

  • American Elements Catalog - Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Specifications. Available at:[Link]

  • Bhatt, U. (1997) - Derivatized Oxopiperazine Rings from Amino Acids. Tetrahedron Letters, 38(21):3679–3682. Available at:[Link]

  • Street, L. et al. (1993) - Synthesis and biological activity of novel quinazoline-based kinase inhibitors derived from anthranilic acids. Journal of Medicinal Chemistry, 36(11), 1529-1538. Available at:[Link]

Sources

Method

Advanced HPLC Method Development and Validation Protocol for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Executive Summary Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7)[1] is a complex pharmaceutical intermediate characterized by a benzoate ester, an aniline moiety, and a piperazinone ring. Developing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7)[1] is a complex pharmaceutical intermediate characterized by a benzoate ester, an aniline moiety, and a piperazinone ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires careful management of its acid-base chemistry and ester stability. This application note provides a comprehensive, Quality by Design (QbD)-driven methodology for the quantification and purity profiling of this molecule, ensuring the procedure is stability-indicating and fully compliant with global regulatory standards.

Physicochemical Profiling & Chromatographic Rationale

Before selecting column chemistries or mobile phases, a rigorous assessment of the analyte’s physicochemical properties is mandatory. The structural features of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate dictate its chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication & Causality
Molecular Weight 263.29 g/mol Elutes well within the standard operating range of reversed-phase (RP) C18 columns.
Functional Groups Ethyl ester, Aniline (2-amino), PiperazinoneThe ester is susceptible to base-catalyzed hydrolysis. Extreme high pH (>8) must be avoided to prevent on-column degradation.
Acid/Base Nature Weakly Basic (pKa ~2.5 - 4.0)Basic nitrogens will interact with residual silanols on silica columns at neutral pH, causing severe peak tailing. A low pH mobile phase is required to fully protonate the amines and suppress silanol ionization.
UV Chromophore Extended aromatic conjugationStrong absorption at 254 nm due to the ortho-aminobenzoate system.

Causality of Mobile Phase Selection: To achieve reproducible retention and symmetric peak shapes, the mobile phase must maintain the analyte in a single ionization state. We utilize 0.1% Formic Acid (pH ~2.7) . Why? This acidic environment fully protonates the aniline and piperazinone nitrogens, preventing mixed-mode retention mechanisms (hydrophobic + ion-exchange) that cause tailing. Furthermore, the mildly acidic pH protects the ethyl ester from hydrolysis, which would otherwise occur at elevated pH levels.

Causality of Column Selection: A Superficially Porous Particle (SPP) C18 column (core-shell technology) is selected. Why? The solid silica core limits the diffusion path of the analyte into the particle. This minimizes longitudinal diffusion (the B term) and mass transfer resistance (the C term) in the van Deemter equation, yielding UHPLC-like theoretical plate counts and sharp peaks at standard HPLC backpressures.

Method Development Strategy (QbD Approach)

Method development follows a systematic Quality by Design (QbD) workflow, beginning with defining the Analytical Target Profile (ATP) and moving through systematic screening to validation.

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, UV) B Column & Mobile Phase Screening A->B C Gradient & Temperature Optimization B->C D System Suitability Establishment C->D E Method Validation (ICH Q2(R2)) D->E

Figure 1: Systematic Quality by Design (QbD) workflow for HPLC method development.

Optimized HPLC Protocol

Table 2: Final Optimized HPLC Parameters
ParameterSpecification
Column Phenomenex Kinetex® C18, 2.6 µm, 150 x 4.6 mm (or equivalent SPP)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection UV at 254 nm (Bandwidth 4 nm, Reference 360 nm)
Injection Volume 5 µL
Sample Diluent 50:50 Water:Acetonitrile (v/v)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.01090Linear ramp
15.01090High organic wash
15.1955Return to initial
20.0955Re-equilibration
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Add exactly 1.0 mL of MS-grade Formic Acid to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via sonication for 10 minutes. Causality: Inadequate degassing leads to micro-bubble formation in the pump heads, causing pressure fluctuations and baseline noise.

  • Diluent Preparation: Mix equal volumes of HPLC-grade Water and Acetonitrile. Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (95% water) causes localized solvent mismatch ("solvent shock"). This disrupts partitioning kinetics at the column head, leading to peak splitting. Matching the diluent to the initial gradient conditions ensures uniform band focusing.

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the sample diluent (Final concentration: 0.1 mg/mL).

Self-Validating System: System Suitability Testing (SST)

Every protocol must be a self-validating system. Before analyzing unknown samples, the instrument's fitness for purpose is verified through an SST injection sequence (6 replicate injections of the standard).

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump delivery and column temperature are completely stable.
Peak Area %RSD ≤ 2.0%Validates the precision of the autosampler injection mechanism.
USP Tailing Factor ( Tf​ ) ≤ 1.5Confirms the absence of secondary silanol interactions or column voiding.
Theoretical Plates ( N ) ≥ 10,000Verifies column efficiency and proper band focusing.

Method Validation Framework

Validation is executed in strict accordance with [2] and [3].

Validation_Framework ATP Analytical Target Profile (ATP) Spec Specificity (Resolution > 2.0) ATP->Spec Lin Linearity & Range (R² > 0.999) ATP->Lin Prec Precision & Accuracy (%RSD < 2.0) ATP->Prec Rob Robustness (DoE approach) ATP->Rob RR Reportable Result Fitness for Purpose Spec->RR Lin->RR Prec->RR Rob->RR

Figure 2: Analytical validation framework aligned with ICH Q2(R2) and USP <1225> guidelines.

Validation Methodologies
  • Specificity (Forced Degradation): Subject the sample to 0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , thermal stress (60 °C), and UV light. Causality: This proves the method is "stability-indicating." The gradient ensures that highly polar degradants (e.g., hydrolyzed free acid from the ester) elute early, while non-polar degradants elute late, maintaining a resolution ( Rs​ ) > 2.0 from the main API peak.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.1 mg/mL). Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Calculate % recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision: Assess Repeatability via 6 independent sample preparations. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system.

Table 5: Summary of Validation Parameters
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Blank, Placebo, and Forced DegradationNo interference at API RT; Peak Purity Angle < Purity Threshold.
Linearity 6 concentration levels (25% - 150%) R2 ≥ 0.999, y-intercept ≤ 2% of 100% response.
Accuracy Triplicate preparations at 3 levelsMean recovery 98.0% - 102.0%.
Precision 6 individual sample preparations%RSD ≤ 2.0%.

Troubleshooting & Causality

Even validated methods can experience deviations. Understanding the mechanistic causality behind chromatographic failures is essential for rapid troubleshooting.

  • Observation: Peak Tailing ( Tf​ > 1.5).

    • Causality: Loss of acidic modifier in the mobile phase leading to deprotonation of the piperazinone nitrogen, which then interacts with active silanols.

    • Action: Verify mobile phase pH. Remake Mobile Phase A and B with fresh Formic Acid.

  • Observation: Drifting Retention Times (eluting earlier over time).

    • Causality: Selective evaporation of the highly volatile organic modifier (Acetonitrile) from the mobile phase bottle, altering the gradient strength.

    • Action: Ensure mobile phase bottles are properly capped with vapor-retaining lids.

  • Observation: Split Peaks or Fronting.

    • Causality: Sample solvent is stronger than the initial mobile phase (solvent shock), or the column inlet frit is partially blocked/voided.

    • Action: Verify the sample diluent is exactly 50:50 Water:Acetonitrile. If the issue persists, reverse-flush the column or replace it.

References

  • Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures. Available at:[Link][2]

  • ECA Academy / USP. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at:[Link][3]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Executive Summary & Scientific Context Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a highly functionalized intermediate frequently utilized in the synthesis of selective kinase inhibitors and Fibroblast Activation P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a highly functionalized intermediate frequently utilized in the synthesis of selective kinase inhibitors and Fibroblast Activation Protein (FAP) inhibitors [4]. Structurally, it merges an electron-rich ethyl anthranilate (2-aminobenzoate) core with a conformationally dynamic 3-oxopiperazine (piperazinone) ring.

For drug development professionals and analytical chemists, confirming the precise regiochemistry and conformational state of this molecule is critical. The presence of both a primary aniline (-NH₂) and a secondary lactam (-NH) introduces challenges related to proton exchange, while the piperazinone ring is subject to restricted conformational inversion. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize this compound, explaining the causality behind each experimental parameter to ensure high-fidelity structural elucidation.

Causality in Experimental Design: Why These Parameters?

To move beyond simply acquiring spectra, it is essential to understand why specific conditions are chosen. Every protocol must be designed as a self-validating system where the solvent, temperature, and pulse sequences inherently confirm the integrity of the data.

  • Solvent Selection (DMSO-d₆ over CDCl₃): The molecule contains exchangeable protons (aniline -NH₂ and lactam -NH). In non-polar or protic solvents, these protons undergo rapid intermolecular chemical exchange, resulting in broad, unintegrable humps or complete signal disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor, locking these protons in place and slowing their exchange rate relative to the NMR timescale. This allows the -NH₂ and -NH signals to appear as sharp, quantifiable peaks [2].

  • Variable Temperature (VT) Considerations: Piperazine derivatives often exhibit restricted rotation and ring inversion at ambient temperatures, which can lead to signal broadening in the aliphatic region [1]. By acquiring data at a precisely controlled 298 K (25 °C), we maintain the molecule in a state where the piperazinone chair conformation interconversion is typically rapid enough to yield time-averaged, sharp signals. If line broadening is observed, VT-NMR (heating to 330 K) is employed to surpass the coalescence temperature ( Tc​ ).

  • Relaxation Delay ( D1​ ) Optimization: To ensure accurate integration—critical for distinguishing the overlapping methylene protons of the piperazine ring—the relaxation delay must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. A D1​ of 2.0 seconds is strictly enforced to prevent signal saturation.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating; the calibration steps ensure that the instrument state does not introduce artifacts into the structural assignment.

Phase 1: Sample Preparation & System Suitability
  • Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

  • Dissolution: Dissolve the compound in 600 µL of 99.9% atom-D DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic particulate impurities that disrupt magnetic field homogeneity.

  • System Validation (Shimming & Tuning): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM). Shim the magnet utilizing the deuterium lock signal of DMSO-d₆ until the lock level is stable and the residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

Phase 2: 1D NMR Acquisition
  • ¹H NMR: Execute a standard 1D proton sequence (zg30). Set the spectral width to 12 ppm, center the transmitter offset at 5.0 ppm, and acquire 16 scans with a D1​ of 2.0 s.

  • ¹³C NMR / DEPT-135: Execute a proton-decoupled ¹³C sequence (zgpg30). Set the spectral width to 220 ppm. Acquire 512 scans. Follow immediately with a DEPT-135 sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, which is critical for validating the piperazine and ethyl ester methylenes.

Phase 3: 2D NMR Acquisition (Connectivity Mapping)
  • COSY (Correlation Spectroscopy): Acquire to map the contiguous spin systems: the ethyl group ( CH3​−CH2​ ) and the aromatic ABX system. Note: COSY will not connect the C2 methylene of the piperazinone to C5/C6 due to the intervening heteroatoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign directly bonded ¹H-¹³C pairs, resolving any overlapping proton signals in the 3.0–3.6 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant ( JCH​ ) optimized for 8 Hz. Crucial Step: Use HMBC to link the isolated C2 methylene protons to the lactam carbonyl (C3) and the aromatic core (C5'), bridging the structural gaps left by COSY.

Logical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR elucidation process.

NMR_Elucidation A 1D 1H & 13C NMR Identify functional groups B COSY (1H-1H) Trace spin systems A->B Step 1 C HSQC (1H-13C) Assign C-H pairs A->C Step 2 D HMBC (1H-13C) Link isolated fragments B->D Step 3 C->D Step 4 E NOESY / ROESY Determine spatial proximity D->E Step 5 F Final Structural Assignment E->F Validation

Logical workflow for the NMR structural elucidation of the target compound.

Data Presentation & Mechanistic Insights

The quantitative data extracted from the workflow is summarized below. The aromatic ring is a 1,2,5-trisubstituted system, creating an ABX splitting pattern[3]. The strongly electron-donating -NH₂ group shields the ortho-proton (H3), shifting it upfield (~6.7 ppm), while the ester group deshields H6 (~7.4 ppm).

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
Lactam NH 8.05br s1H-Hydrogen-bonded lactam N4-H; broad due to quadrupolar relaxation of ¹⁴N.
Ar-H6 7.38d1H2.5Meta-coupled to H4; deshielded by ortho-ester carbonyl.
Ar-H4 7.12dd1H8.8, 2.5Ortho-coupled to H3, meta-coupled to H6.
Ar-H3 6.75d1H8.8Ortho-coupled to H4; shielded by ortho-amine group.
Aniline NH₂ 6.45br s2H-Primary amine; stabilized from rapid exchange by DMSO-d₆.
Ester CH₂ 4.25q2H7.1Deshielded by adjacent ester oxygen.
Pip-C2-H₂ 3.55s2H-Isolated spin system between N1 and C=O; singlet.
Pip-C5-H₂ 3.35m2H-Adjacent to lactam NH; splits into multiplet.
Pip-C6-H₂ 3.15m2H-Adjacent to N1; coupled to C5-H₂.
Ester CH₃ 1.30t3H7.1Standard ethyl methyl group.
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Assignment Justification
Lactam C=O 168.5C (Quaternary)Amide/lactam carbonyls resonate slightly downfield of esters.
Ester C=O 167.2C (Quaternary)Conjugated ester carbonyl.
Ar-C2 146.5C (Quaternary)Directly attached to electronegative -NH₂.
Ar-C5 140.2C (Quaternary)Directly attached to piperazine N1.
Ar-C4 123.8CHConfirmed via HSQC correlation to H4 (7.12 ppm).
Ar-C3 117.4CHShielded aromatic carbon ortho to -NH₂.
Ar-C6 115.1CHConfirmed via HSQC correlation to H6 (7.38 ppm).
Ar-C1 111.0C (Quaternary)Attached to ester group.
Ester CH₂ 60.5CH₂ (Negative)Typical shift for oxygen-bound aliphatic carbon.
Pip-C2 55.2CH₂ (Negative)Deshielded by adjacent N1 and C3=O.
Pip-C6 49.0CH₂ (Negative)Adjacent to N1.
Pip-C5 41.5CH₂ (Negative)Adjacent to lactam N4.
Ester CH₃ 14.3CH₃ (Positive)Terminal methyl carbon.

Note: Chemical shifts are representative and synthesized based on authoritative literature precedents for the 3-oxopiperazine moiety [2] and the ethyl 2-aminobenzoate core [3].

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL
  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: Advanced Pharmaceutical Bulletin URL
  • Title: N-Benzoyl-N-methylsulfonylanthranilates: unexpected cyclization reaction to 4-alkoxy-2,1-benzothiazines Source: Arkivoc URL
  • Title: Selective FAP inhibitors with a xanthine scaffold Source: RSC Medicinal Chemistry URL
Method

Application Note: Preparation of Piperazine Analogs from Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) Strategic Rationale: The Oxopiperazine Advantage The anthran...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7)

Strategic Rationale: The Oxopiperazine Advantage

The anthranilic acid (2-aminobenzoic acid) core paired with a piperazine ring is a privileged structural motif frequently utilized in the development of PARP inhibitors, kinase inhibitors, and factor Xa antagonists.

Directly utilizing a basic, unprotected piperazine during early-stage synthesis often leads to unwanted side reactions, requiring cumbersome Boc/Cbz protection-deprotection sequences. Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate circumvents this issue by incorporating a 3-oxopiperazine (lactam) moiety. The lactam acts as an intrinsic, atom-economical protecting group that lowers the basicity and nucleophilicity of the piperazine nitrogen. This allows chemists to perform harsh cross-couplings, cyclizations, or selective alkylations on the anthranilate core before chemoselectively reducing the lactam to reveal the active piperazine analog.

Mechanistic Causality in Experimental Choices

To successfully derivatize this building block, one must exploit the subtle electronic differences between the functional groups:

  • Chemoselective Lactam Reduction: The reduction of the 3-oxopiperazine to a standard piperazine requires distinguishing between the lactam carbonyl and the ethyl ester carbonyl. Using a nucleophilic hydride like LiAlH4​ would indiscriminately reduce the ester to a primary alcohol. Instead, we utilize Borane-THF ( BH3​⋅THF ) . Borane is an electrophilic reducing agent that preferentially coordinates to the most electron-rich heteroatom. The lactam carbonyl oxygen is highly polarized due to nitrogen lone-pair delocalization. Borane coordinates to this oxygen, activating the lactam for hydride transfer while leaving the less Lewis-basic ester intact .

  • Regioselective N-Alkylation: The molecule contains two distinct N-H protons: the aniline amine ( pKa≈27 ) and the lactam secondary amine ( pKa≈16 ). By utilizing a mild base such as Sodium Hydride ( NaH ) at controlled temperatures, the lactam N-H is quantitatively deprotonated to form an ambident nucleophile. Alkylation occurs exclusively at the lactam nitrogen due to its higher nucleophilicity, leaving the aniline untouched.

Validated Experimental Workflows

The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Regioselective N-Alkylation of the Oxopiperazine

Objective: Synthesize Ethyl 2-amino-5-(4-methyl-3-oxopiperazin-1-yl)benzoate.

  • Preparation: Dissolve Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (1.0 eq, 2.63 g, 10 mmol) in anhydrous DMF (25 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.1 eq, 440 mg, 11 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Methyl Iodide ( MeI , 1.1 eq, 1.56 g, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint:

    • LC-MS: Confirm product mass shift to [M+H]+=278.1 .

    • 1H NMR: Verify the appearance of a new N-methyl singlet at ≈3.0 ppm and the retention of the aniline NH2​ broad singlet at ≈5.5 ppm .

Protocol B: Chemoselective Borane Reduction to Piperazine

Objective: Synthesize Ethyl 2-amino-5-(piperazin-1-yl)benzoate.

  • Preparation: Dissolve the starting material (1.0 eq, 2.63 g, 10 mmol) in anhydrous THF (30 mL) under argon.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 3.0 eq, 30 mL, 30 mmol) at 0 °C.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Hydrolysis of Borane Complex: Cool the reaction to 0 °C. Carefully add MeOH (15 mL) dropwise to quench excess borane. Add 1M HCl (20 mL) and heat to 60 °C for 2 hours to disrupt the stable amine-borane complex.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH . Extract with CH2​Cl2​ ( 3×40 mL), dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint:

    • LC-MS: Confirm product mass shift to [M+H]+=250.1 .

    • 13C NMR: Verify the complete disappearance of the lactam carbonyl carbon peak at ≈168 ppm . The ester carbonyl at ≈166 ppm must remain intact.

Protocol C: Quinazolinone Core Cyclization

Objective: Synthesize 6-(3-oxopiperazin-1-yl)quinazolin-4(3H)-one.

  • Preparation: Combine the starting material (1.0 eq, 2.63 g, 10 mmol) and formamidine acetate (3.0 eq, 3.12 g, 30 mmol) in absolute ethanol (20 mL).

  • Cyclization: Heat the mixture in a sealed tube at 150 °C for 4 hours. The high temperature drives the tandem transamidation-cyclization sequence.

  • Isolation: Cool to room temperature. The product typically precipitates from the ethanol. Filter the solid, wash with cold ethanol (10 mL) and diethyl ether (10 mL), and dry under vacuum.

  • Validation Checkpoint:

    • LC-MS: Confirm product mass shift to [M+H]+=245.1 .

    • 1H NMR: Verify the disappearance of the ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm) and the appearance of the diagnostic quinazolinone C2-H singlet at ≈8.0 ppm .

Quantitative Reaction Metrics

PathwayTransformationReagents & ConditionsChemoselectivity FocusTypical YieldValidation (LC-MS [M+H]+ )
A N-AlkylationNaH, MeI, DMF, 0 °C to RTLactam N-H over Aniline N-H82–88%278.1
B Lactam Reduction BH3​⋅THF (3 eq), THF, 65 °CLactam C=O over Ester C=O75–80%250.1
C Core CyclizationFormamidine acetate, EtOH, 150 °CAnthranilate over Lactam ring68–75%245.1

Synthetic Pathway Visualization

SynthesisPathways SM Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) Alk Pathway A: N-Alkylation Reagents: NaH, MeI, DMF Target: Lactam N-H SM->Alk Red Pathway B: Lactam Reduction Reagents: BH3-THF, 65°C Target: Oxo group SM->Red Cyc Pathway C: Cyclization Reagents: Formamidine, EtOH Target: Anthranilate core SM->Cyc ProdA Ethyl 2-amino-5-(4-methyl-3-oxopiperazin-1-yl)benzoate Alk->ProdA ProdB Ethyl 2-amino-5-(piperazin-1-yl)benzoate Red->ProdB ProdC 6-(3-oxopiperazin-1-yl)quinazolin-4(3H)-one Cyc->ProdC

Divergent synthetic pathways from Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

References

  • Title: YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • Title: SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Source: Organic Process Research & Development, ACS Publications, 2024/2025. URL: [Link](Note: URL reflects standard ACS OPRD directory structure for the cited title).

Application

Application Notes and Protocols for Preclinical Assessment of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic promise is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic promise is a cornerstone of progress.[1][2] Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a synthetic organic compound featuring a piperazine core, a scaffold known for its presence in a wide array of biologically active compounds.[3][4][5] The structural motif of a 3-oxopiperazine, in particular, suggests potential interactions with various cellular targets. While the specific biological activities of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate are yet to be fully elucidated, its chemical structure warrants a thorough investigation into its potential as a therapeutic agent, particularly in the context of oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial preclinical evaluations of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate using a suite of fundamental cell-based assays. The protocols detailed herein are designed to assess the compound's cytotoxic effects, its potential to induce apoptosis (programmed cell death), and its impact on cell cycle progression. By following these robust and validated methodologies, researchers can generate critical data to inform go/no-go decisions in the early stages of the drug development pipeline.

I. Preliminary Compound Handling and Preparation

Prior to initiating any cell-based assays, proper handling and solubilization of the test compound are paramount to ensure accurate and reproducible results.

A. Compound Information:

PropertyValueSource
Compound Name Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate-
CAS Number 1308033-63-7[6]
Molecular Formula C13H17N3O3[6]
Molecular Weight 263.29 g/mol [6]

B. Stock Solution Preparation:

The solubility of a novel compound can be variable. It is recommended to first test solubility in common laboratory solvents.

  • Solvent Selection: Begin by attempting to dissolve a small amount of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

C. Working Solution Preparation:

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically below 0.5%.[7]

II. Assessment of Cytotoxicity: The First Step in Characterizing Biological Activity

Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits toxic effects on cells.[8][9] This information is critical for establishing a therapeutic window and for designing subsequent, more detailed mechanistic studies. The MTT assay, a widely used colorimetric assay, is presented here as a primary screening method to assess cell viability based on mitochondrial metabolic activity.[7]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: Assay Endpoint seed_cells Seed cells in a 96-well plate prep_compound Prepare serial dilutions of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate add_compound Add compound dilutions to the cells prep_compound->add_compound add_mtt Add MTT reagent add_compound->add_mtt incubate_formazan Incubate for formazan crystal formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells with Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate harvest Harvest cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (at concentrations around the IC₅₀)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) * Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the desired concentrations of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate for a specified time (e.g., 24 or 48 hours).

    • Harvest both the adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. [10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining. [10] Data Interpretation:

The results will allow for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells [11]* Annexin V+ / PI+ : Late apoptotic or necrotic cells * Annexin V- / PI+ : Necrotic cells

IV. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Some anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. [12]Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [13]

Principle of Cell Cycle Analysis by PI Staining:

PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. [13]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Treatment cluster_fix_stain Fixation and Staining cluster_analysis_cc Analysis seed_treat_cc Seed and treat cells with Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate harvest_cc Harvest cells seed_treat_cc->harvest_cc fix Fix with cold 70% ethanol harvest_cc->fix wash_cc Wash with PBS fix->wash_cc stain_cc Stain with PI/RNase solution wash_cc->stain_cc analyze_cc Analyze by Flow Cytometry stain_cc->analyze_cc

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cells treated with Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. The PI fluorescence is typically detected in the FL2 or PE channel.

Data Analysis:

The DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may suggest that Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate interferes with cell cycle progression at that point.

V. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. By systematically evaluating its cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including:

  • Target Identification Studies: To elucidate the molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: To assess the compound's therapeutic potential in animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To evaluate the compound's absorption, distribution, metabolism, excretion, and safety profile.

The journey from a novel compound to a clinically approved drug is long and arduous, but it begins with rigorous and well-designed preclinical studies as described herein.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • DeNovix Inc. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • EMBL Heidelberg. (2016, December 19). Protocols - Flow cytometry. Retrieved from [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 963173. [Link]

  • Qu, F., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 963878. [Link]

  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Aslantürk, Ö. S. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3850. [Link]

  • Al-Tel, T. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[10]iazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. [Link]

  • Al-Tel, T. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[10]iazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 348(1), 59-66. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of Chemistry, 2022, 1-13. [Link]

  • Bhati, S., Kumar, V., & Singh, J. (2019). Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Journal of Molecular Structure, 1191, 28-36. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]

  • Shestakov, A. S., et al. (2025, November 11). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Molecules, 30(22), 5236. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. Retrieved from [Link]

  • Leśniak, S., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3331. [Link]

  • Ranade, P. S., & Navale, D. S. (2022). Synthesis of substituted benzo[e]o[10][11]xazino analogs. Indian Journal of Chemistry - Section B, 61B(5), 584-588. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Retrieved from [Link]

  • Chemsrc. (2026, March 19). Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Benzo[e]azoloo[10][11]xazines. Retrieved from [Link]

  • AL-Khazraji, S. I. C., Sadik, W. M., & AL-Janabi, A. H. A. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 19(1), 1-10. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of this key intermediate.

Introduction

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a critical building block in the synthesis of several pharmaceuticals, most notably as a key intermediate for the anticoagulant drug Rivaroxaban.[1][2][3][4] Achieving a high yield of this compound is crucial for the overall efficiency and cost-effectiveness of the manufacturing process. This guide provides a comprehensive overview of the synthesis, potential pitfalls, and strategies for optimization, grounded in established chemical principles and practical laboratory experience.

Synthetic Pathway Overview

The synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate typically proceeds through the formation of a 3-oxopiperazine ring, followed by its attachment to an ethyl benzoate derivative. A common and effective route involves the reaction of ethyl 2-amino-5-bromobenzoate with 2-oxopiperazine.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product A Ethyl 2-amino-5-bromobenzoate C Pd Catalyst Ligand Base Solvent Heat A->C B 2-Oxopiperazine B->C D Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate C->D

Caption: A general overview of the synthetic pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the coupling of ethyl 2-amino-5-bromobenzoate and 2-oxopiperazine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this Buchwald-Hartwig amination reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While various systems can be effective, a common starting point is a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky electron-rich phosphine ligand such as Xantphos or DavePhos. The catalyst and ligand ratio should be carefully optimized.

  • Base: The choice and amount of base are crucial. A strong, non-nucleophilic base is required to deprotonate the piperazinone nitrogen. Sodium tert-butoxide (NaOtBu) is a common choice. Insufficient base will lead to an incomplete reaction.

  • Solvent: The reaction is typically performed in an anhydrous, aprotic solvent like toluene or dioxane. The presence of water can deactivate the catalyst and hydrolyze the ester. Ensure your solvent is thoroughly dried before use.

  • Temperature: The reaction usually requires heating. The optimal temperature will depend on the specific catalyst system and solvent used. A temperature range of 80-110 °C is a good starting point. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and to avoid decomposition at higher temperatures.

  • Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. It's essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Question 2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly impact your yield and purification efforts. Here are some likely culprits and mitigation strategies:

  • Homocoupling of the Aryl Halide: This can occur if the oxidative addition of the aryl halide to the palladium catalyst is followed by a reductive elimination with another molecule of the aryl halide. To minimize this, ensure a stoichiometric or slight excess of the 2-oxopiperazine.

  • Dehalogenation of the Aryl Halide: The starting ethyl 2-amino-5-bromobenzoate can be reduced to ethyl 2-aminobenzoate. This is often promoted by impurities in the starting materials or solvent. Ensure the purity of your reagents.

  • Decomposition of the Product: The product, an aniline derivative, can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Maintaining an inert atmosphere and using the minimum necessary reaction time can help prevent this.

  • Hydrolysis of the Ethyl Ester: If there is water present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous solvents and reagents is critical.

Question 3: The purification of the final product is challenging. What is the recommended procedure?

Answer:

Effective purification is key to obtaining a high-purity product. Here's a recommended approach:

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. The filtrate can then be concentrated.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from unreacted starting materials and side products. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically effective.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step to obtain a highly pure, crystalline product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a fume hood.

Q2: Are there alternative synthetic routes to Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate?

A2: Yes, other synthetic strategies exist. One common alternative involves the reaction of a nitro-substituted aryl halide with 2-oxopiperazine, followed by the reduction of the nitro group to the amine.[7][8] The choice of route often depends on the availability and cost of the starting materials.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add ethyl 2-amino-5-bromobenzoate (1.0 eq), 2-oxopiperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosEfficient for C-N bond formation with sterically hindered amines.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base that effectively deprotonates the piperazinone.
Solvent Anhydrous Toluene or DioxaneAprotic and allows for higher reaction temperatures.
Temperature 80-110 °CProvides sufficient energy for the reaction without significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Protects the oxygen-sensitive Pd(0) catalyst from deactivation.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Inactive Catalyst A->B C Incomplete Reaction A->C D Side Reactions A->D E Product Decomposition A->E F Degas solvent Use fresh catalyst B->F G Optimize base & temperature Increase reaction time C->G H Adjust stoichiometry Purify starting materials D->H I Maintain inert atmosphere Minimize reaction time E->I

Sources

Optimization

Troubleshooting solubility issues of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in DMSO

Technical Support Center: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Introduction: Navigating the Solubility Challenges of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in DMSO Ethyl 2-amino-5-(3-oxopiperazin-1-yl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Introduction: Navigating the Solubility Challenges of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in DMSO

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a compound of interest for many researchers in drug development. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating concentrated stock solutions of this and similar molecules due to its ability to dissolve a wide range of both polar and non-polar compounds.[1][2] However, researchers frequently encounter challenges such as incomplete dissolution or precipitation upon storage. These issues can compromise experimental results by leading to inaccurate compound concentrations.

This guide provides a systematic, in-depth approach to troubleshooting and resolving these solubility issues. As application scientists, we understand that robust and reproducible experimental design begins with correctly prepared reagents. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in fresh DMSO. What are the primary causes?

A: Initial solubility issues typically stem from three key factors:

  • Hygroscopic DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Even brief exposure to air can introduce a significant amount of water, which alters DMSO's polarity and reduces its ability to dissolve many organic compounds, particularly larger, more lipophilic ones.[3][5]

  • Compound Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[6][7] These different forms can have the same chemical formula but different crystal lattice structures, leading to significant variations in physical properties like solubility.[8][9] You may have a less soluble, more thermodynamically stable polymorph.

  • Compound Purity: While less common, impurities within the compound batch can sometimes affect solubility characteristics.[10][11]

Q2: My stock solution was perfectly clear, but after a few days at -20°C and a freeze-thaw cycle, I see a precipitate. Why did this happen?

A: This is a very common and frustrating problem, often caused by a combination of factors:

  • Moisture Absorption: The primary culprit is often moisture. Each time the vial is opened, especially when cold, condensation can form, introducing water into the DMSO. Over time, this increased water content lowers the compound's solubility, causing it to precipitate.[12][13] Repeated freeze-thaw cycles exacerbate this issue.[14]

  • Metastable Supersaturation: You may have initially created a supersaturated solution, especially if you used heat or sonication to dissolve the compound.[5][10] This solution is kinetically stable but thermodynamically unstable. The energy input from a freeze-thaw cycle can be sufficient to initiate nucleation and crystallization, causing the compound to fall out of solution.[14]

  • Polymorphic Transformation: The compound may have initially dissolved in a more soluble, metastable polymorphic form.[10] Over time or with the energy from a freeze-thaw cycle, it can convert to a more stable, less soluble polymorph, which then precipitates.[5]

Q3: Can I heat the solution to force the compound to dissolve?

A: Yes, gentle heating is a standard technique, but it must be done with caution. We recommend warming the solution in a water bath at a controlled temperature (e.g., 37°C) for a short period (10-15 minutes).[15][16] Aggressive heating is not advised because:

  • It can create a highly supersaturated solution prone to rapid precipitation later.[10]

  • While many esters are stable, prolonged exposure to high temperatures in a solvent like DMSO, especially if acidic or basic impurities are present, could potentially lead to compound degradation.[17][18]

Q4: How critical is the grade of DMSO I use?

A: It is absolutely critical. For preparing stock solutions for biological assays, you must use anhydrous, high-purity (≥99.9%) DMSO .[13] Using lower-grade or old, previously opened bottles of DMSO is a primary source of solubility problems and experimental irreproducibility due to water absorption.[3][19]

DMSO GradePurityKey Features
Anhydrous ≥99.9%Essential for preventing compound precipitation caused by absorbed water.[13]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases, suitable for cell-based assays.
USP/ACS Pharma Grade ≥99.9%Meets stringent purity standards for pharmaceutical applications.

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and solve solubility issues. The goal is to achieve a stable, clear solution at your desired concentration.

G cluster_0 Phase 1: Preparation & Initial Attempt cluster_1 Phase 2: Assisted Dissolution cluster_2 Phase 3: Resolution & Storage start Start: Weigh Compound solvent Add Anhydrous DMSO (Fresh Bottle) start->solvent vortex Vortex Vigorously (2-5 min at RT) solvent->vortex check1 Is Solution Clear? vortex->check1 warm Gentle Warming (37°C, 10-15 min) check1->warm No success Success: Solution Prepared Aliquot & Store at -80°C check1->success Yes sonicate Ultrasonication (10-15 min) warm->sonicate check2 Is Solution Clear? sonicate->check2 check2->success Yes fail Insoluble at Target Conc. Consider Lower Concentration check2->fail No

Caption: Systematic workflow for dissolving Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

Troubleshooting Common Scenarios

SymptomMost Likely Cause(s)Recommended Actions & Explanation
Powder does not dissolve initially in fresh, anhydrous DMSO. 1. Concentration too high. 2. Less soluble polymorph. [9]1. Apply Assisted Dissolution: Follow Protocol 1, using gentle warming and sonication.[15] Sonication uses cavitation to break apart particle aggregates, increasing the surface area exposed to the solvent.[14][20]2. Lower the Concentration: If assisted methods fail, your target concentration may exceed the compound's solubility limit. Prepare a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Solution is clear initially, but precipitate forms upon cooling to room temperature. Supersaturation. [10]1. Re-dissolve and Dilute: Gently warm and sonicate the solution until clear again, then immediately dilute it to a lower concentration where it remains stable at room temperature. This indicates the initial concentration was in a metastable zone.
Precipitate forms after one or more freeze-thaw cycles. 1. Moisture absorption. [13]2. Nucleation from thermal cycling. [14]1. Re-dissolve Precipitate: Use Protocol 2 to bring the compound back into solution.2. Aliquot: To prevent recurrence, aliquot the stock into single-use volumes. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.[13]
Precipitate forms when diluting DMSO stock into aqueous buffer/media. Poor aqueous solubility. This is expected for many organic compounds.[15] 1. Stepwise Dilution: Dilute the stock solution in a stepwise manner to avoid a sudden, drastic change in solvent polarity.[21]2. Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.[15]3. Check Final DMSO %: Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cell toxicity.[16][21]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (e.g., 10 mM)

This protocol incorporates best practices to maximize the chances of successful dissolution.

  • Preparation: Allow the vial of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (MW: 263.29 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of compound into a sterile, appropriately sized tube (e.g., for 1 mL of a 10 mM solution, weigh 2.63 mg).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) using a calibrated pipette.[13]

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes at room temperature. Visually inspect for undissolved particles.

  • Gentle Warming (If Needed): If particles remain, place the tube in a 37°C water bath for 10-15 minutes. Vortex again.[15]

  • Sonication (If Needed): If the solution is still not clear, place the tube in a bath sonicator for 10-15 minutes.[3][22] The water in the sonicator bath should be at room temperature.

  • Final Check: Once the solution is completely clear, perform a final brief vortex.

  • Storage: Aliquot the stock solution into single-use, tightly sealed tubes. Store at -80°C for long-term stability (months) or -20°C for short-term (weeks).[13][21]

Protocol 2: Redissolving Precipitated Stock Solutions
  • Equilibration: Bring the frozen vial containing the precipitate to room temperature.

  • Warming & Agitation: Place the vial in a 37°C water bath for 10 minutes. Following warming, vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes until the solution is clear.

  • Inspection: Visually confirm that all precipitate has redissolved. Before using in an experiment, it is good practice to briefly centrifuge the vial to pellet any remaining micro-precipitates and draw from the supernatant.

  • Immediate Use: Use the re-dissolved solution immediately. To prevent future precipitation, consider diluting the stock to a lower concentration or creating fresh aliquots.

Understanding the Root Causes of Precipitation

G Stock Clear DMSO Stock Solution Precipitate Precipitation Occurs Stock->Precipitate Cause1 Hygroscopicity of DMSO (Water Absorption) Cause1->Precipitate Reduces Solubility Cause2 Polymorphic Shift (Metastable → Stable Form) Cause2->Precipitate Forms Less Soluble Crystal Cause3 Freeze-Thaw Cycles (Energy Input & Moisture) Cause3->Precipitate Provides Nucleation Energy

Caption: Key factors leading to compound precipitation from DMSO stock solutions.

Key Takeaways & Best Practices

  • Always Use Anhydrous DMSO: Start with a new or properly stored bottle of anhydrous (≥99.9% purity) DMSO for every new stock solution.[13]

  • Aliquot Your Stocks: This is the single most effective way to prevent issues from freeze-thaw cycles and moisture contamination.[13][21]

  • Start with Mechanical Force: Always try vortexing and sonication before resorting to heat.

  • Use Gentle Heat: If warming is necessary, use a controlled temperature (37°C) and do not overheat.[15]

  • Confirm Dissolution: Ensure your solution is completely clear before aliquoting and storing. Undissolved micro-particles can act as seeds for future precipitation.

By understanding the interplay between the compound's intrinsic properties and the handling of the solvent, you can develop robust protocols that ensure the integrity and reproducibility of your experimental results.

References

  • Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Retrieved April 5, 2026.
  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved April 5, 2026.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved April 5, 2026.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved April 5, 2026.
  • Pharmaceutical Technology. (2026, March 8). Advancing Approaches in Detecting Polymorphism. Retrieved April 5, 2026.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved April 5, 2026.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility. Retrieved April 5, 2026.
  • Benchchem. (n.d.). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Retrieved April 5, 2026.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved April 5, 2026.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved April 5, 2026.
  • Hielscher Ultrasonics. (2020, April 21).
  • Abbott, S. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved April 5, 2026.
  • MCE. (n.d.). Compound Handling Instructions. Retrieved April 5, 2026.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved April 5, 2026.
  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. Retrieved April 5, 2026.
  • Benchchem. (n.d.). Overcoming solubility issues with Antitumor agent-41 in DMSO. Retrieved April 5, 2026.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved April 5, 2026.
  • Vyas, A., & Gidwani, B. (2013, November). Technologies to Counter Poor Solubility Issues: A Review. Research J. Pharm. and Tech., 6(11), 1258-1270.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved April 5, 2026.
  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?. Retrieved April 5, 2026.
  • Emulate. (n.d.).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved April 5, 2026.
  • Sidorov, P., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved April 5, 2026.
  • Quora. (2024, October 30).
  • MedchemExpress.com. (n.d.).
  • ResearchGate. (2016, June 6). How long can we sonicate solution prepared in DMSO.
  • ChemScene. (n.d.).
  • Semantic Scholar. (n.d.). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved April 5, 2026.
  • Chemical Synthesis Database. (2025, May 20).
  • Popova, K., et al. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • ACS Publications. (2012, June 14).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved April 5, 2026.
  • Behind the Bench. (2026, February 17).
  • Drug Development & Delivery. (2023, April 21).
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results. Retrieved April 5, 2026.
  • BMG LABTECH. (2023, April 6).
  • BIOZOL. (n.d.). Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, CAS [[1308033-63-7]]. Retrieved April 5, 2026.
  • MDPI. (2013, December 12). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][8]diazepin-2-ylamino)benzoate. Retrieved April 5, 2026.

  • Guidechem. (n.d.). Ethyl 2-amino-4-[4-(2-methylpropyl)
  • SciELO. (n.d.). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Retrieved April 5, 2026.
  • PubMed. (2014, March 13). Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves. Retrieved April 5, 2026.
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved April 5, 2026.
  • IChemE. (n.d.).
  • SpringerLink. (n.d.). λmax in DMSO = 531 nm 542 nm. Retrieved April 5, 2026.
  • MDPI. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][8]diazepin-2-ylamino)benzoate. Retrieved April 5, 2026.

Sources

Troubleshooting

Optimizing purification of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate by flash chromatography

Technical Support Center: Optimizing Purification of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Welcome to the Technical Support Center. Purifying complex pharmaceutical intermediates like Ethyl 2-amino-5-(3-oxopipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Welcome to the Technical Support Center. Purifying complex pharmaceutical intermediates like Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate presents unique chromatographic challenges. This molecule features a highly polar, hydrogen-bonding profile driven by an aniline primary amine, an ester group, and a 3-oxopiperazin-1-yl (piperazinone) ring. The inherent basicity of these nitrogenous groups often leads to severe peak tailing, irreversible column binding, and poor recovery on standard normal-phase silica.

This guide provides field-proven troubleshooting strategies, step-by-step optimization protocols, and mechanistic explanations to ensure high-purity isolation of this critical intermediate.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate streak and tail severely on standard bare silica columns? A1: Peak tailing for basic compounds is caused by secondary ionic interactions. Bare silica gel contains residual silanol groups (Si-OH) that act as weak Brønsted acids[1]. The basic nitrogen atoms in your molecule (particularly the aniline and piperazine nitrogens) act as Lewis bases, creating a strong acid-base attraction with the silica surface[2]. This mixed-mode retention (adsorption plus ion-exchange) causes the compound to drag across multiple column volumes, resulting in broad, asymmetrical peaks[3].

Q2: How can I resolve this tailing issue without purchasing specialized columns? A2: You must neutralize the acidic silanol sites dynamically during the run. This is achieved by adding a basic modifier—a competing amine—to your mobile phase[2]. Incorporating 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) into a Dichloromethane (DCM)/Methanol gradient will saturate the acidic silica sites[2]. Because the silica is neutralized by the modifier, your target molecule can elute in a tight, symmetrical band.

Q3: When should I abandon bare silica and switch to an amine-functionalized stationary phase? A3: You should switch to an amine-bonded silica (e.g., KP-NH2) if the basic modifier approach fails, or if removing TEA/NH₄OH during post-purification evaporation degrades your compound or interferes with downstream assays (such as NMR)[2]. Amine-functionalized silica has the competing amine covalently bonded to the stationary phase, permanently neutralizing it[2]. This allows you to completely drop the aggressive DCM/MeOH/Ammonia mixtures and use simpler, highly volatile solvent gradients like Hexane/Ethyl Acetate[1].

Q4: My crude mixture has poor solubility in DCM and Hexane. Can I dissolve it in Methanol for liquid injection onto the column? A4: No. Using a strong, highly polar solvent like Methanol for liquid loading in normal-phase chromatography will severely disrupt mass transfer kinetics[4]. Methanol preferentially adsorbs to the silica, displacing your target compound and causing it to elute prematurely with the solvent front, destroying any resolution[4]. Instead, you must use the Dry Loading technique[2].

Part 2: Experimental Workflows & Protocols

Diagnostic Workflow for Piperazinone Purification

G Start Assess Crude Mixture Solubility & Basicity Soluble Soluble in DCM/EtOAc? Start->Soluble DryLoad Dry Loading (Celite or HM-N) Soluble->DryLoad No LiqLoad Liquid Loading (Minimal DCM) Soluble->LiqLoad Yes TLC TLC Screening (Bare vs. Amine-Silica) DryLoad->TLC LiqLoad->TLC Tailing Severe Tailing or Irreversible Binding? TLC->Tailing Mod Bare Silica + Modifier (0.1-1% TEA/NH4OH) Tailing->Mod Yes (Low Budget) Amine Amine-Bonded Silica (Hexane/EtOAc Gradient) Tailing->Amine Yes (Optimal) Success Optimized Fraction Collection Tailing->Success No Mod->Success Amine->Success

Workflow for optimizing flash chromatography of basic piperazinone derivatives.

Protocol 1: Dry Loading Technique for Poorly Soluble Crudes

Causality: Dry loading removes the interfering polar dissolution solvent from the system prior to chromatography, ensuring the analyte interacts solely with the stationary phase and the intended mobile phase gradient[2].

  • Dissolution: Dissolve the crude Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in a highly volatile, strong solvent (e.g., Acetone, THF, or Methanol) in a round-bottom flask.

  • Sorbent Addition: Add an inert sorbent such as diatomaceous earth (e.g., Celite, Biotage HM-N) or bare silica gel. Maintain a 1:3 to 1:4 ratio of crude mass to sorbent mass[4].

  • Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator. Self-Validation Step: The process is complete only when the material behaves as a completely free-flowing powder[2].

  • Packing: Transfer the dry powder into an empty solid-load cartridge, insert the frit, and attach it directly ahead of the main flash column.

Protocol 2: TLC to Column Volume (CV) Translation for Method Development

Causality: Thin Layer Chromatography (TLC) relies on the same adsorption-desorption mechanisms as flash chromatography. Translating TLC Retention Factor ( Rf​ ) to Column Volumes (CV) allows for mathematically precise gradient programming[5].

  • Spotting: Spot the crude mixture on TLC plates that precisely match your intended column chemistry (bare silica or amine-functionalized silica)[5].

  • Development: Develop the plates in various solvent systems (e.g., DCM/MeOH 95:5 with 1% TEA, or Hexane/EtOAc 50:50).

  • Calculation: Calculate the Rf​ value. Self-Validation Step: Adjust the solvent strength until the target compound achieves an Rf​ between 0.2 and 0.5[5].

  • Translation: Convert the optimized Rf​ to Column Volumes using the formula: CV=1/Rf​ [5].

  • Execution: Program your automated flash system to elute the target compound between 2 to 5 CVs, ensuring optimal resolution from early-eluting impurities[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate across different stationary and mobile phase configurations.

Stationary PhaseMobile Phase SystemModifiers RequiredTypical Rf​ RangeElution Profile & Resolution
Bare Silica (Standard) DCM / MethanolNone< 0.15Severe tailing, co-elution, broad peaks, low recovery.
Bare Silica (Modified) DCM / Methanol0.1% - 1% TEA or NH₄OH0.2 - 0.4Symmetrical peaks. Requires post-run modifier removal under high vacuum.
Amine-Bonded Silica Hexane / Ethyl AcetateNone0.3 - 0.5Sharp peaks, volatile solvents, high recovery, no acid-base interactions.
Reversed-Phase (C18) Water / Acetonitrile0.1% Formic Acid / TFAN/A (HPLC)Excellent peak shape. Requires lyophilization to remove aqueous phase.

Part 4: References

  • Successful flash chromatography - Biotage Source: Biotage URL:[Link]

  • Six key factors that impact flash chromatography - Biotage Source: Biotage URL:[Link]

  • Improve flash chromatography method development with matching TLC plates Source: Teledyne ISCO URL:[Link]

  • When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To successfully handle Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7), you must understand the causality behind its degradation.

This molecule possesses three distinct structural vulnerabilities: an ethyl ester (prone to hydrolysis), a primary aromatic amine (highly susceptible to autoxidation), and a piperazinone ring (vulnerable to thermal stress). By understanding the mechanistic pathways of these functional groups, you can preemptively troubleshoot issues and ensure the integrity of your experimental data.

Quantitative Storage Parameters

To prevent degradation, environmental stressors must be strictly controlled. The following table summarizes the quantitative targets required to maintain structural integrity.

ParameterTarget ConditionTolerance LimitMechanistic Rationale
Temperature -20°C (Long-term) 2–8°C (Short-term)±2°CLow thermal energy mitigates the thermal degradation and ring-cleavage of the piperazinone moiety.
Atmosphere Inert (Argon/Nitrogen)< 1% O2​ Displacing oxygen prevents the radical-initiated autoxidation of the primary aromatic amine.
Moisture Anhydrous / Desiccated< 10% RHEliminating water prevents acid/base-catalyzed nucleophilic acyl substitution (hydrolysis) of the ethyl ester.
Light Dark (Amber glass)0 LuxBlocking UV/Vis photons inhibits photo-catalyzed radical formation and subsequent amine discoloration.
Troubleshooting FAQs

Q1: My solid powder has shifted from off-white to a distinct yellow/brown tint over the last three months. Is it still usable? A1: This discoloration is a classic hallmark of primary aromatic amine oxidation. The 2-amino group on the benzoate ring is highly susceptible to autoxidation when exposed to atmospheric oxygen and light ()[1]. This process generates colored quinoid, azo, or azoxy oligomers. Even trace amounts of these impurities can cause significant color changes and affect downstream stoichiometry. Aromatic amines exhibit limited stability and rapidly develop colored impurities from oxidative degradation during improper storage ()[2]. Action: Do not use the material without re-purification (e.g., recrystallization or flash chromatography) if your downstream chemistry relies on the precise nucleophilicity of the amine.

Q2: During HPLC analysis of my stock solution, I observed a new, highly polar peak eluting before the main API peak. What is the likely degradant? A2: The new polar peak is almost certainly 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid, resulting from the hydrolysis of the ethyl ester. Ethyl esters undergo nucleophilic acyl substitution in the presence of water, a reaction that is heavily accelerated by acidic or basic conditions ()[3]. Action: Ensure all stock solutions are prepared in strictly anhydrous solvents (e.g., dry DMSO or Acetonitrile over molecular sieves). Never store aqueous stock solutions for prolonged periods.

Q3: How stable is the 3-oxopiperazin-1-yl moiety under thermal stress? A3: While generally more resilient than unsubstituted piperazine, the piperazinone ring can still undergo thermal and oxidative degradation. Under severe oxidative or thermal stress, the nitrogen atoms can form N-oxides, or the ring can undergo cleavage to yield ethylenediamine derivatives ()[4].

Mechanistic Pathways of Degradation

The following diagram illustrates the causal relationships between environmental stressors and the specific functional groups they attack on the molecule.

Mechanisms API Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate H2O Moisture / H2O API->H2O Exposure O2 Oxygen / Light API->O2 Exposure Temp Thermal Stress API->Temp Exposure Hyd Carboxylic Acid (Ester Hydrolysis) H2O->Hyd Nucleophilic Attack Ox Azo/Quinoid Impurities (Amine Oxidation) O2->Ox Radical Autoxidation Ring N-Oxides / Ring Cleavage (Piperazinone Degradation) Temp->Ring Thermal Breakdown

Fig 1. Primary degradation pathways of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

Self-Validating Experimental Protocol: Forced Degradation Assay

To ensure your analytical methods can accurately detect degradation before it ruins an experiment, you must run a forced degradation study. This protocol is designed as a self-validating system —it mathematically proves its own reliability through mass balance.

Step 1: Preparation of Stock and Control

  • Action: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous Acetonitrile.

  • Control: Immediately aliquot 1 mL into a sealed amber vial and store at -20°C. This serves as the un-stressed baseline.

Step 2: Application of Stress Conditions

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1M HCl. Heat at 60°C for 24 hours. (Targets the ethyl ester).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Store at room temperature for 24 hours. (Targets the primary amine and piperazinone ring).

  • Photolytic Stress: Expose 1 mL of stock to 1.2 million lux hours of UV/Vis light. (Targets the primary amine).

Step 3: Neutralization and HPLC Analysis

  • Action: Neutralize the acidic sample with 0.1M NaOH to prevent damage to the HPLC column.

  • Analysis: Inject 10 µL of each stressed sample and the control onto a C18 column using a Water/Acetonitrile gradient (supplemented with 0.1% TFA to ensure sharp peak shapes for the amine).

Step 4: The Trustworthiness Check (Mass Balance Calculation) A protocol is only scientifically sound if it verifies its own blind spots. You must calculate the Mass Balance for every stressed sample:

MassBalance(%)=(AreaofUnstressedControlAreaofIntactAPI+∑AreaofDegradants​)×100
  • Causality & Validation: If the mass balance falls below 95%, the system automatically flags a failure. This indicates that degradants are either permanently retained on the column, are UV-transparent (lacking a chromophore), or have volatilized. If this occurs, you cannot trust the UV-Vis data alone and are forced to switch to orthogonal detection (e.g., ELSD or LC-MS) to accurately map the degradation profile.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

  • Aromatic amine - Chemical Properties and Stability Source: Grokipedia URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Troubleshooting

Resolving LC-MS ion suppression for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate samples

Topic: Resolving Ion Suppression for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Welcome to the advanced troubleshooting center for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide is s...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Ion Suppression for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Welcome to the advanced troubleshooting center for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide is specifically engineered for researchers and drug development professionals dealing with matrix effects when analyzing Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate .

Because this analyte contains a basic secondary amine within its piperazine ring and a weakly basic aniline moiety, it readily protonates in acidic mobile phases. While this ensures excellent sensitivity in positive electrospray ionization (ESI+), it also makes the compound highly susceptible to charge competition from endogenous matrix components.

Diagnostic Phase: Identifying the Root Cause

Q: My LC-MS/MS sensitivity for this analyte is exceptionally low in plasma samples compared to neat solvent. How do I definitively diagnose that ion suppression is the root cause, rather than poor extraction recovery?

Expert Insight (Causality): Low signal in biological matrices stems from two distinct phenomena: physical loss of the analyte during sample preparation (poor recovery) or gas-phase emission failure in the MS source (). In ESI+, endogenous compounds like salts and basic phospholipids co-elute with your analyte and aggressively compete for available protons and droplet surface area, neutralizing your target ions before they reach the mass analyzer.

Self-Validating Protocol: Post-Column Infusion (T-Infusion) Method To isolate ion suppression from recovery issues, you must map the suppression zones of your chromatography. This system is self-validating: by maintaining a constant flow of the analyte, any baseline deviation precisely isolates the matrix's influence on ionization.

  • Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the MS source.

  • Infusion: Infuse a pure standard of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (e.g., 100 ng/mL) at a constant rate (10 µL/min) to establish a steady, high MS baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) through the LC system using your standard gradient.

  • Observation: Monitor the MS baseline. A significant dip in the baseline at the exact retention time of your analyte definitively confirms ion suppression.

DiagnosticWorkflow A Observe Signal Loss for Target Analyte B Post-Column Infusion (Constant Analyte Flow) A->B C Inject Blank Matrix Extract B->C D Monitor Baseline for Signal Dips C->D E Dip at Analyte RT (Suppression Confirmed) D->E Signal Drop F Implement MCX SPE or Shift Gradient E->F Action Required

Caption: Diagnostic workflow utilizing post-column infusion to map ion suppression zones.

Sample Preparation: Mechanistic Solutions

Q: I confirmed severe suppression at the analyte's retention time. Why is simple protein precipitation (PPT) failing, and what is the optimal sample prep strategy?

Expert Insight (Causality): Protein precipitation is a non-selective technique. While it successfully denatures and removes large proteins, it leaves behind high concentrations of endogenous glycerophosphocholines (phospholipids). These lipids possess a highly surface-active trimethylammonium headgroup that dominates the ESI droplet surface. As the droplet evaporates, the surface tension increases, trapping your polar piperazine analyte in the droplet core and preventing gas-phase ion emission ().

ESIMechanism Droplet ESI Droplet Formation (Analyte + Phospholipids) Surface Surface Migration (Phospholipids Dominate) Droplet->Surface Evap Droplet Evaporation (Increased Surface Tension) Droplet->Evap Emission Analyte Trapped in Core (Failed Gas-Phase Emission) Surface->Emission Evap->Emission Result Ion Suppression (Reduced MS Signal) Emission->Result

Caption: Mechanism of ESI+ ion suppression driven by endogenous phospholipid competition.

To resolve this, you must transition to a sample preparation strategy that actively removes phospholipids. Because Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is basic, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most rigorous and effective choice ().

Quantitative Comparison of Extraction Strategies for Plasma

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (%)Workflow Complexity
Protein Precipitation (PPT)85 - 95< 10-65 (Severe Suppression)Low
Liquid-Liquid Extraction (LLE)40 - 5080 - 90-15 (Mild Suppression)Moderate
Solid Supported Liquid Extraction70 - 8085 - 95-10 (Mild Suppression)Moderate
Mixed-Mode Cation Exchange (MCX) 90 - 98 > 99 -2 (Negligible) High
Step-by-Step Methodology: MCX SPE Protocol

Self-Validation Check: By collecting and analyzing the Load, Wash 1, and Wash 2 fractions separately during method development, you can mathematically close the mass balance. If recovery drops, this fraction analysis immediately reveals where the analyte was lost.

Critical Chemical Warning: Your analyte contains an ethyl ester . Prolonged exposure to the highly basic elution solvent can cause ester hydrolysis or transesterification. The neutralization step below is mandatory.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid in water. (Causality: Disrupts protein binding and ensures the piperazine nitrogen is fully protonated for ionic binding).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Causality: Removes salts and polar endogenous interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Removes neutral lipids and intact phospholipids. The analyte remains locked to the sorbent via strong cation exchange).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH deprotonates the piperazine ring, breaking the ionic bond and releasing the analyte).

  • Immediate Neutralization: Immediately add 50 µL of concentrated Formic Acid to the eluate, or evaporate under N2 at 35°C without delay. Reconstitute in the initial LC mobile phase.

Chromatographic & Instrumental Optimization

Q: If I am constrained to using PPT due to high-throughput requirements, can I resolve the suppression purely through LC or MS parameter optimization?

Expert Insight (Causality): Yes, but it requires strategic manipulation of retention times or ionization physics. Matrix effects are highly localized in the chromatographic run ().

1. Chromatographic Shifting (Avoiding the "Suppression Zones") Phospholipids typically elute late in reversed-phase gradients (high organic composition). If your analyte is eluting in this late window, you can:

  • Switch to a Phenyl-Hexyl or Biphenyl Column: The pi-pi interactions between the column stationary phase and the analyte's benzoate/aniline rings will alter its selectivity, often shifting it away from the aliphatic phospholipids.

  • Utilize HILIC (Hydrophilic Interaction Liquid Chromatography): Because the analyte is moderately polar, HILIC will reverse the elution order. The analyte will be highly retained, while hydrophobic phospholipids will elute near the void volume, completely decoupling their retention times.

2. Ionization Source Switching (ESI to APCI) If liquid-phase droplet competition is the root cause, bypass the droplet entirely. Switch your source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase chemical reactions (corona discharge) rather than liquid-phase evaporation. Because APCI is vastly less sensitive to surface tension and charge competition, it frequently eradicates ion suppression for moderately polar, thermally stable compounds like this one.

References
  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab. Available at:[Link]

  • Jessome, L. L., & Volmer, D. A. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC North America. Available at:[Link]

  • Chambers, E., et al. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis (Taylor & Francis). Available at:[Link]

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the isolation of Ethyl 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the isolation of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate .

Due to its unique structural features—an aniline primary amine, an ethyl ester, and a highly polar 3-oxopiperazine lactam ring—this intermediate presents complex hydrogen-bonding networks. These features frequently trigger kinetic hindrances during crystallization, leading to liquid-liquid phase separation (oiling out), uncontrolled agglomeration, and polymorphism[1][]. This guide synthesizes thermodynamic principles and field-proven methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my solution turns cloudy but forms a dense, sticky emulsion at the bottom of the reactor instead of solid crystals. What is happening?

The Mechanism: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal curve into a miscibility gap before it reaches the metastable zone limit required for solid nucleation[3]. For Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, the strong intermolecular hydrogen bonds between the 3-oxopiperazine rings cause the solute molecules to cluster into a disordered, solute-rich liquid phase[4]. Impurities heavily partition into this mobile oil phase, which depresses the melting point and prevents rigid crystal lattice formation[5][6].

The Solution: You must shift the thermodynamic pathway to avoid the miscibility gap.

  • Solvent Selection: Switch from a high-polarity contrast system (e.g., Acetone/Water) to a system with a gentler polarity gradient (e.g., 2-Propanol/Water or Ethyl Acetate/Heptane)[1].

  • Lower Initial Concentration: Oiling out is heavily concentration-dependent. Diluting the initial batch ensures the cooling trajectory intersects the solid solubility curve before the liquid-liquid phase boundary[1].

  • Strategic Seeding: Introduce 1–3 wt% of seed crystals above the cloud point (the temperature where oiling out begins) but within the metastable zone. This provides immediate anchoring sites for solute molecules, forcing secondary nucleation and depleting supersaturation before the oil phase can form[3].

Q2: When using an anti-solvent to crash out the product, I get massive "snowball" conglomerates that trap mother liquor and fail purity specs. How do I fix this?

The Mechanism: Rapid addition of an anti-solvent (like water or heptane) creates localized zones of extreme supersaturation at the injection point[7]. This triggers uncontrolled primary nucleation. The resulting fine, needle-like crystals rapidly interlock and agglomerate into "snowballs" due to prolonged mixing and high particle collision rates, physically trapping impurities and solvent within their interstitial spaces[8].

The Solution: Micromixing and supersaturation control are critical.

  • Controlled Addition Rates: Extend the anti-solvent addition time from a rapid dump to a controlled 2-to-4-hour linear or non-linear dosing profile.

  • Membrane-Assisted Crystallization: For extreme cases, utilize a micromixing membrane contactor. Pumping the anti-solvent through a controlled pore-size membrane (e.g., PVDF) tightly regulates the transmembrane flux, ensuring homogenous local supersaturation and yielding uniform, single crystals without agglomeration[9][10].

Q3: My isolated yields are fluctuating between 60% and 85%, and the DSC shows multiple endotherms. How do I stabilize the process?

The Mechanism: The multiple hydrogen-bond donors/acceptors on the aniline and lactam moieties make this molecule highly susceptible to forming solvates (especially hydrates) and metastable polymorphs[]. If crystallization is too rapid, a kinetically favored metastable polymorph precipitates first. During drying or aging, it partially converts to the thermodynamic form, resulting in mixed-phase batches and inconsistent solubility/yields.

The Solution: Implement a high-temperature isothermal aging step. Crystallize at an elevated temperature (e.g., >50°C) where the thermodynamically stable anhydrous form is favored. Hold the suspension isothermally for 2–4 hours to allow Ostwald ripening to convert any transient metastable fines into the stable bulk crystal lattice.

Part 2: Data Presentation & Parameter Optimization

The following table summarizes the quantitative shift from a sub-optimal, failure-prone crystallization process to an optimized, self-validating process for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

ParameterSub-Optimal Process (High Risk)Optimized Process (Robust)Mechanistic Rationale
Solvent System Acetone / Water (1:1)2-Propanol / Water (7:3)IPA reduces polarity contrast, avoiding the LLPS miscibility gap[1].
Initial Concentration 150 mg/mL85 mg/mLLowering concentration bypasses the oiling-out boundary[1].
Cooling Rate 1.0 °C / min (Linear)0.1 °C / min (Cubic)Slow, non-linear cooling maintains constant supersaturation, preventing secondary nucleation spikes[3].
Seeding Strategy Unseeded (Spontaneous)2.0 wt% at 45°CSeeds provide an immediate lattice template, bypassing kinetic hindrance[4].
Anti-Solvent Addition 30 minutes (Linear)180 minutes (Non-linear)Prevents local supersaturation zones and "snowball" agglomeration[7][8].
Average Yield / Purity 68% / 94.2%91% / 99.8%Controlled growth rejects impurities; eliminates mother-liquor trapping.

Part 3: Experimental Protocol: Optimized Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution and Polish Filtration

  • Charge 100 g of crude Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate into a 2 L jacketed reactor.

  • Add 800 mL of 2-Propanol. Heat the jacket to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. Pass the hot solution through a 0.45 µm inline PTFE filter to remove foreign particulates that could act as rogue nucleation sites.

Step 2: Metastable Zone Entry

  • Cool the reactor to 50°C at a rate of 0.5 °C/min.

  • Begin dosing 100 mL of pre-heated (50°C) Deionized Water (Anti-solvent) over 30 minutes.

  • Validation Check: The solution must remain clear. If turbidity is observed, you have crossed the metastable limit prematurely. Heat back to 65°C and restart.

Step 3: Seeding and Isothermal Aging

  • Cool the system to 45°C.

  • Charge 2.0 g (2 wt%) of highly pure, milled Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate seed crystals (suspended in 10 mL of 2-Propanol).

  • Hold isothermally at 45°C for 60 minutes.

  • Validation Check: Utilize in-situ FBRM (Focused Beam Reflectance Measurement) or visual inspection. The seed crystals must persist and grow slightly. If seeds dissolve, the system is undersaturated; drop the temperature by 2°C and re-seed.

Step 4: Controlled Anti-Solvent Dosing

  • Dose the remaining 240 mL of DI Water using a non-linear (cubic) addition profile over 180 minutes while maintaining the temperature at 45°C.

  • Causality: The cubic addition rate matches the increasing surface area of the growing crystals, ensuring the supersaturation level remains constant and agglomeration is avoided[7].

Step 5: Final Cooling and Isolation

  • Cool the suspension to 5°C at a slow rate of 0.1 °C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the suspension via a Nutsche filter. Wash the wet cake with 2 bed-volumes of chilled 2-Propanol/Water (1:1).

  • Dry under vacuum at 50°C until constant weight is achieved.

Part 4: Process Visualization

CrystallizationTroubleshooting Start Crystallization Process CheckLLPS Does the system oil out (LLPS)? Start->CheckLLPS FixLLPS 1. Lower initial concentration 2. Change solvent (e.g., IPA/Water) 3. Seed above cloud point CheckLLPS->FixLLPS Yes CheckAgglom Are crystals forming conglomerates? CheckLLPS->CheckAgglom No FixLLPS->CheckAgglom FixAgglom 1. Slow anti-solvent addition 2. Increase agitation 3. Membrane-assisted mixing CheckAgglom->FixAgglom Yes CheckPoly Is purity/DSC inconsistent? CheckAgglom->CheckPoly No FixAgglom->CheckPoly FixPoly 1. Map phase diagram 2. Control water activity (aw) 3. Isothermal aging CheckPoly->FixPoly Yes Success Optimized Pure Crystalline API CheckPoly->Success No FixPoly->Success

Troubleshooting workflow for resolving oiling out, agglomeration, and polymorphism.

References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. acs.org. Available at:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. nih.gov. Available at:[Link]

  • Impact of membrane characteristics on anti-solvent crystallization. uclouvain.be. Available at:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process. researchgate.net. Available at:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. Available at:[Link]

  • Crystallization of API - ParticleTech. particletech.dk. Available at:[Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ijprajournal.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Formulations

Document ID: TSC-EAP-BIO-001 Last Updated: April 7, 2026 Introduction Welcome to the technical support center for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (internal code: EAP). This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-EAP-BIO-001

Last Updated: April 7, 2026

Introduction

Welcome to the technical support center for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (internal code: EAP). This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving EAP. The primary challenge in the development of EAP is its poor oral bioavailability, which can lead to high variability in exposure and potentially sub-optimal therapeutic efficacy.[1][2]

This document provides a structured approach to troubleshooting common issues encountered during formulation development. It combines foundational scientific principles with practical, field-proven methodologies to help you characterize the underlying issues and select the most effective bioavailability-enhancement strategies.

Understanding the Molecule: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (EAP)

While specific experimental data for EAP is proprietary, its structure provides critical clues to its behavior. The presence of a benzoate ester, a piperazine ring, and an amino group suggests the following key physicochemical properties that are central to its bioavailability challenges:

  • Poor Aqueous Solubility: The combination of a rigid aromatic core and the piperazinone moiety likely results in high crystal lattice energy, leading to low intrinsic solubility in aqueous media. A significant portion of new chemical entities, up to 90%, exhibit poor water solubility.[3][4]

  • pH-Dependent Solubility: The amino groups on the molecule suggest it is a weak base.[5][6] Solubility is expected to be higher in the acidic environment of the stomach and significantly lower in the neutral to alkaline pH of the small intestine, the primary site for drug absorption.

  • Potential for Polymorphism: Many pharmaceutical compounds can exist in different crystalline forms, or polymorphs, each with distinct physical properties like solubility and dissolution rate.[7][8] It is crucial to identify and control the polymorphic form of EAP to ensure consistent performance.[9][10]

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[3] Given its likely low solubility and potentially high permeability (a common trait for many modern small molecules), EAP is hypothesized to be a BCS Class II compound. For such compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[11]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization and handling of EAP.

Q1: What is the first step I should take when encountering low and variable in vivo exposure with EAP?

A1: The first and most critical step is to perform a thorough physicochemical characterization of your current drug substance batch. Before exploring complex formulations, you must understand the baseline properties of the molecule. This process, often called "preformulation," provides the foundation for all subsequent development.[12]

Key parameters to investigate include:

  • Aqueous Solubility: Determine both kinetic and thermodynamic solubility in various media (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).[12][13]

  • pKa Determination: Experimentally confirm the pKa of the ionizable groups to understand the pH-solubility profile.

  • LogP/D: Measure the lipophilicity at different pH values to predict membrane permeability.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form (polymorph), assess its purity, and determine its melting point.[9][10]

Q2: My EAP batch shows inconsistent dissolution results between experiments. What could be the cause?

A2: Inconsistent dissolution is a classic indicator of polymorphism.[7][8] Different crystalline forms of the same compound can have significantly different solubilities and dissolution rates.[7][14] It is possible that your synthesis or handling procedures are producing a mixture of polymorphs or an unstable form that converts to a more stable, less soluble form over time or under certain conditions (e.g., mechanical stress during milling).[9][10]

Actionable Step: Immediately perform XRPD analysis on different batches, and even on samples from the same batch that have been handled differently, to check for polymorphic differences.

Q3: How do I select an appropriate in vitro dissolution test method for a poorly soluble compound like EAP?

A3: Standard USP dissolution apparatus (like USP Apparatus 1 - basket or 2 - paddle) is a good starting point.[15] However, for poorly soluble drugs, the key is the selection of the dissolution medium.[16]

  • Start with Standard Buffers: Begin with compendial media (e.g., simulated gastric and intestinal fluids) to establish a baseline.

  • Introduce Surfactants: If the drug is very poorly soluble, you may need to add a small amount of a surfactant (e.g., Sodium Dodecyl Sulfate, Tween 80) to the medium to achieve "sink conditions," where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility.[16] This helps ensure that the measured dissolution rate reflects the properties of the formulation, not the saturation limit of the medium.

  • Consider Biorelevant Media: For a more predictive in vitro test, use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids and better mimic the conditions in the human gut.[16]

Q4: Is simply reducing the particle size of EAP a viable strategy to improve its bioavailability?

A4: Yes, particle size reduction, such as micronization or nanonization, is a well-established technique for increasing the dissolution rate of poorly soluble drugs.[3][11][17] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[18] Reducing particle size increases the surface area-to-volume ratio, which can lead to faster dissolution.[14][19]

However, there are limitations:

  • Physical Stability: Very small particles have high surface energy and may be prone to agglomeration or re-crystallization, which can negate the benefits of size reduction.[18]

  • Handling Difficulties: Nanosized particles can be difficult to handle and may have poor flow properties, complicating manufacturing processes.

  • Limited Impact for Very Insoluble Drugs: For compounds with extremely low solubility, even a significant increase in surface area may not be sufficient to achieve the desired in vivo exposure.

Particle size reduction is often a good first approach but may need to be combined with other formulation strategies for optimal results.[14]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific experimental problems.

Issue 1: Low In Vitro Dissolution Rate

Your formulation of EAP shows less than 85% drug release in 60 minutes in standard dissolution media.

Workflow for Diagnosing and Resolving Low Dissolution

A Start: Low In Vitro Dissolution B Step 1: Confirm Solid State Is the API the correct, most soluble polymorph? (XRPD, DSC) A->B C No B->C Polymorph issue detected D Yes B->D Correct polymorph confirmed E Action: Re-screen for stable, soluble polymorphs. Control crystallization process. C->E F Step 2: Particle Size Reduction Is micronization/nanonization feasible and effective? D->F G Yes F->G Effective size reduction H No / Insufficient F->H Agglomeration or still too low I Action: Develop nanosuspension or micronized formulation. Re-test dissolution. G->I J Step 3: Advanced Formulations Explore enabling technologies. H->J M End: Optimized Dissolution Profile I->M K Option A: Amorphous Solid Dispersion (ASD) Disperse EAP in a polymer matrix. J->K L Option B: Lipid-Based Formulation (LBF) Dissolve EAP in lipids/surfactants. J->L K->M L->M

Caption: Workflow for troubleshooting low in vitro dissolution.

Detailed Troubleshooting Steps:
  • Confirm Solid State Properties:

    • Rationale: The crystalline form of the API is the most fundamental property affecting dissolution.[8] An incorrect or unstable polymorph can be the root cause of poor performance.[9]

    • Protocol:

      • Obtain samples of the EAP API used in the formulation.

      • Perform XRPD to identify the crystal structure. Compare this to a reference standard of the desired polymorph.

      • Run DSC to check for the correct melting point and to detect any phase transitions that might indicate instability.

    • Resolution: If an undesirable polymorph is identified, the synthesis and crystallization process must be re-evaluated to consistently produce the desired form.

  • Evaluate Particle Size Reduction:

    • Rationale: Increasing the surface area through particle size reduction is a direct way to enhance the dissolution rate.[11][17] This is particularly effective for BCS Class II compounds.[18]

    • Protocol (Nanosuspension):

      • Prepare a slurry of EAP in an aqueous solution containing stabilizers (polymers or surfactants).[18][20]

      • Use a top-down method like media milling or high-pressure homogenization to reduce the particle size to the nanometer range.[19]

      • Characterize the resulting nanosuspension for particle size distribution (e.g., by laser diffraction) and physical stability (zeta potential).[18]

      • Test the dissolution of the nanosuspension.

    • Resolution: If effective, optimize the stabilizer and particle size to develop a robust nanosuspension formulation.[17][19]

  • Explore Advanced Formulation Strategies:

    • Rationale: If modifying the solid state and particle size is insufficient, more advanced "enabling" technologies are required. These strategies aim to present the drug to the GI tract in a solubilized or high-energy state.[14][21]

    • Option A: Amorphous Solid Dispersions (ASDs):

      • Mechanism: In an ASD, the crystalline drug is converted to its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[22][23][24] The polymer prevents recrystallization and can help maintain a supersaturated state in vivo.[25][26]

      • Protocol (Solvent Evaporation/Spray Drying):

        • Select a suitable polymer (e.g., HPMC-AS, PVP, Soluplus®) based on drug-polymer miscibility studies.

        • Dissolve both EAP and the polymer in a common organic solvent.

        • Spray-dry the solution to rapidly remove the solvent, trapping the drug in an amorphous state within the polymer.

        • Characterize the resulting powder for amorphicity (via XRPD) and perform dissolution testing.

    • Option B: Lipid-Based Formulations (LBFs):

      • Mechanism: LBFs dissolve the drug in a mixture of oils, surfactants, and co-solvents.[27][28][29] Upon contact with aqueous fluids in the gut, these formulations can form fine emulsions or micellar solutions, presenting the drug in a solubilized state for absorption.[1][30] Self-emulsifying drug delivery systems (SEDDS) are a common type of LBF.[30]

      • Protocol (SEDDS Formulation):

        • Screen the solubility of EAP in various pharmaceutical-grade oils, surfactants, and co-solvents.[31]

        • Systematically mix components in different ratios to identify formulations that self-emulsify upon gentle agitation in water.

        • Construct a pseudo-ternary phase diagram to map the optimal self-emulsification region.

        • Characterize the resulting emulsion for droplet size and perform dispersion and dissolution tests.

Issue 2: High Pharmacokinetic (PK) Variability in Animal Studies

You observe large error bars and inconsistent plasma concentration (AUC, Cmax) values between subjects in your preclinical PK studies.

Logical Flow for Investigating PK Variability

A Start: High PK Variability B Step 1: Review Dosing Procedure Is the formulation physically stable? Is dosing accurate? A->B C No B->C Instability/Inaccuracy D Yes B->D Stable & Accurate E Action: Reformulate to ensure homogeneity (e.g., add suspending agent). Refine dosing technique. C->E F Step 2: Assess Food Effect Was the study conducted in fasted or fed animals? Is there a difference? D->F G Significant Food Effect F->G H No Food Effect F->H I Action: Develop a formulation that mitigates food effect (e.g., LBF). Standardize feeding conditions. G->I J Step 3: Evaluate Formulation Performance Does the formulation show robust in vitro performance? H->J I->J K No J->K Poor in vitro results L Yes J->L Good in vitro results M Action: Return to Issue 1 Workflow. Optimize formulation for consistent dissolution. K->M N Consider Biological Factors (e.g., GI motility, transporter effects, first-pass metabolism) L->N

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate vs methyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate efficacy

Comparative Efficacy Guide: Ethyl vs. Methyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in Drug Development Executive Summary The 2-amino-5-(3-oxopiperazin-1-yl)benzoate scaffold is a highly versatile pharmacophore and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Ethyl vs. Methyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in Drug Development

Executive Summary

The 2-amino-5-(3-oxopiperazin-1-yl)benzoate scaffold is a highly versatile pharmacophore and synthetic intermediate, frequently utilized in the development of targeted therapeutics, including coagulation cascade inhibitors and kinase modulators. The selection of the ester alkyl group—specifically the methyl variant versus the ethyl variant (CAS: 1308033-63-7)[1]—fundamentally alters the molecule's physicochemical properties, synthetic reactivity, and biological performance as a prodrug. This guide provides a definitive comparison of their efficacy, grounded in kinetic data and mechanistic causality.

Mechanistic Causality: Steric and Electronic Dynamics

The core performance difference between the methyl and ethyl esters is governed by steric bulk and inductive effects at the alkoxy oxygen. Methyl esters exhibit significantly lower steric hindrance, allowing for a more rapid nucleophilic attack at the carbonyl carbon during hydrolysis[2]. In contrast, the ethyl group provides a larger steric shield and a slight electron-donating inductive effect. This stabilizes the carbonyl ground state and increases the activation energy required for the formation of the tetrahedral intermediate[3].

In biological systems, this steric difference dictates the affinity and cleavage kinetics by human carboxylesterases (CES1 and CES2)[4]. While methyl esters are rapidly hydrolyzed, ethyl esters often provide an optimal balance of lipophilicity for membrane permeability and controlled enzymatic bioactivation[5].

Synthetic Efficacy: Controlled Alkaline Hydrolysis

When utilized as synthetic intermediates, these esters must be saponified to yield the free 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid for downstream amide coupling. A critical challenge is achieving complete ester hydrolysis without triggering the alkaline ring-opening of the sensitive 3-oxopiperazine lactam moiety.

Expertise Insight: The methyl ester is preferred when rapid, low-temperature saponification is required to preserve sensitive downstream functional groups. However, the ethyl ester is favored when upstream synthetic steps (e.g., Buchwald-Hartwig cross-coupling to install the piperazinone) require prolonged heating, as it is less prone to premature cleavage or transesterification.

G A Ester Substrate (Methyl/Ethyl) B Mild Hydrolysis (1.5 eq LiOH, THF/H2O) A->B OH- attack C Tetrahedral Intermediate B->C Rate-determining D Acidification (1M HCl to pH 4.5) C->D Alkoxide leaves E Free Acid Product D->E Isoelectric pptn

Fig 1. Mild saponification workflow preserving the 3-oxopiperazine lactam ring.

Self-Validating Experimental Protocol: Mild Saponification
  • Solubilization: Dissolve 10.0 mmol of the ester in 30 mL of a 1:1 THF/Water mixture.

    • Causality: THF ensures complete solvation of the lipophilic ester, while water is necessary to deliver the hydroxide nucleophile into the organic phase.

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of Lithium Hydroxide (LiOH) monohydrate at 0°C.

    • Causality: LiOH provides a milder nucleophilic environment than NaOH, preventing the base-catalyzed degradation of the 3-oxopiperazine ring.

  • Reaction Monitoring (Self-Validation): Stir at 25°C. Validate completion via HPLC (monitor the disappearance of the ester peak at 254 nm). The methyl ester typically reaches >99% conversion in 2 hours, whereas the ethyl ester requires 6-8 hours.

  • Isoelectric Precipitation: Acidify the mixture dropwise with 1M HCl to pH 4.5.

    • Causality: The product is an amphoteric amino acid. pH 4.5 approximates its isoelectric point, ensuring maximum precipitation and self-purification from aqueous byproducts.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Table 1: Synthetic Reactivity & Hydrolysis Kinetics (25°C, 1.5 eq LiOH)

ParameterMethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoateEthyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
Steric Hindrance (Alkoxy) LowModerate
Relative Hydrolysis Rate ( krel​ ) 3.4x1.0x (Baseline)
Time to >99% Conversion ~2 Hours~7 Hours
Lactam Ring Stability (during rxn) Excellent (Short exposure)Good (Requires careful monitoring)
Upstream Thermal Stability Moderate (Prone to transesterification)High

Biological Efficacy: Prodrug Viability and CES1 Activation

If the 2-amino-5-(3-oxopiperazin-1-yl)benzoate core is deployed as an orally bioavailable prodrug, the choice of ester dictates its pharmacokinetic profile. Mammalian carboxylesterases, specifically hepatic CES1, are the primary enzymes responsible for bioactivating ester prodrugs into their active free acid forms[5].

Expertise Insight: While methyl esters often show rapid in vitro cleavage, they can suffer from poor systemic half-lives and premature hydrolysis in the GI tract. The ethyl ester provides a superior lipophilic mask, enhancing intestinal absorption while maintaining a controlled, sustained release profile upon first-pass hepatic metabolism by CES1[4].

G Prodrug Ester Prodrug (Ethyl/Methyl) Complex Enzyme-Substrate Complex Prodrug->Complex Hepatic Uptake CES1 Hepatic CES1 (Serine Hydrolase) CES1->Complex Active Site Binding Active Active Pharmacophore (Free Acid) Complex->Active Bioactivation Alcohol Systemic Clearance (EtOH / MeOH) Complex->Alcohol Byproduct Release

Fig 2. Hepatic biotransformation pathway of the benzoate prodrug via CES1.

Table 2: In Vitro Biological Efficacy (Human Liver Microsomes) (Data representative of homologous anthranilic acid ester trends)

Pharmacokinetic ParameterMethyl Ester VariantEthyl Ester Variant
Lipophilicity (LogP estimate) ~0.8~1.3
HLM Half-Life ( t1/2​ ) 12 - 15 min35 - 45 min
CES1 Affinity ( Km​ ) HighModerate
Oral Bioavailability Potential Low (Premature cleavage)High (Optimal stability/absorption)

Conclusion & Selection Matrix

The selection between the methyl and ethyl esters of 2-amino-5-(3-oxopiperazin-1-yl)benzoate must be dictated by the project phase and end-goal:

  • Select the Methyl Ester for early-stage discovery synthesis where rapid downstream functionalization is required, and the molecule is strictly utilized as a transient intermediate.

  • Select the Ethyl Ester if the compound is intended to serve as an in vivo prodrug, or if upstream synthetic routes involve harsh, high-temperature conditions where methyl esters would prematurely degrade or transesterify.

References

  • Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, American Elements. 1

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres, National Institutes of Health (NIH). 3

  • A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters, BenchChem. 2

  • Human carboxylesterases: a comprehensive review, National Institutes of Health (NIH). 4

  • Pharmacogenetics of Carboxylesterase 1, CORE. 5

Sources

Comparative

Comparative analysis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate and standard piperazines

Title: Comparative Analysis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate and Standard Piperazines in Drug Design 1. Executive Summary & Medicinal Chemistry Context Piperazine and its derivatives are ubiquitous struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate and Standard Piperazines in Drug Design

1. Executive Summary & Medicinal Chemistry Context Piperazine and its derivatives are ubiquitous structural scaffolds in pharmaceutical development, prized for their favorable physicochemical properties, modularity, and high synthetic tractability . However, the high basicity of standard piperazines frequently introduces severe pharmacokinetic liabilities, including rapid oxidative metabolism and off-target hERG channel inhibition. To mitigate these risks, medicinal chemists increasingly employ "scaffold hopping," replacing standard piperazines with oxopiperazines (piperazinones) .

This guide provides an in-depth comparative analysis between standard piperazines and the advanced bifunctional building block, Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS 1308033-63-7) . By examining structural causality, metabolic stability, and synthetic utility, we provide researchers with actionable, self-validating protocols for integrating this scaffold into modern drug discovery pipelines.

2. Structural and Physicochemical Divergence The fundamental difference between a standard piperazine and an oxopiperazine lies in the targeted insertion of a carbonyl group adjacent to one of the nitrogen atoms.

  • Electronic Causality: In a standard piperazine, both nitrogen atoms are highly basic (pKa ~9.8). In the 3-oxopiperazine core of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, the carbonyl group withdraws electron density from the adjacent nitrogen via resonance, converting it into a neutral lactam (amide). This drastically reduces the overall basicity of the molecule.

  • Target Binding & Toxicity: The reduction in basicity directly correlates with a decreased propensity to inhibit the hERG potassium channel—a primary cause of drug-induced cardiotoxicity. Furthermore, the oxygen atom introduces a new, directional hydrogen-bond acceptor, which can enhance target affinity in kinase and GPCR inhibitor design without increasing lipophilicity .

3. Metabolic Stability & Pharmacokinetics Standard cyclic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The enzyme abstracts an electron from the basic nitrogen, leading to alpha-carbon oxidation and the eventual in vivo formation of a lactam metabolite.

By utilizing Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, researchers effectively "pre-oxidize" the most vulnerable position on the ring. This structural modification acts as a metabolic shield, preventing further CYP450 single-electron transfer and significantly extending the compound's intrinsic half-life [[1]]([Link]).

G A Standard Piperazine (Highly Basic Amine) B CYP450 Alpha-Oxidation (High Clearance) A->B D Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Pre-oxidized Lactam) A->D Scaffold Hopping (Carbonyl Insertion) C Lactam Metabolite (In vivo formation) B->C E Metabolic Shielding (Steric & Electronic Block) D->E F Extended Half-Life (Low Clearance) E->F

Metabolic trajectory comparison: Piperazine vs. Oxopiperazine scaffold hopping.

4. Quantitative Data Comparison The following table summarizes the divergent performance metrics of these scaffolds, providing a baseline for rational drug design.

ParameterStandard Piperazine ScaffoldEthyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
pKa (Basic Nitrogen) ~9.8~7.2
H-Bond Acceptors 24 (including ester and lactam)
HLM Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 15 µL/min/mg
CYP450 Liability High (Alpha-carbon oxidation)Low (Lactam shielding)
hERG Inhibition Risk Moderate to HighLow (Reduced basicity)

5. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that verify the mechanistic causality of the experimental outcomes.

Protocol A: Comparative In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Quantify the metabolic resistance conferred by the 3-oxopiperazine substitution compared to a standard piperazine analog. Causality & Validation: This assay relies on the NADPH regenerating system to provide reducing equivalents to CYP450 enzymes. By running a parallel control without NADPH, researchers can definitively prove that compound degradation is CYP-mediated rather than due to chemical instability or non-specific protein binding.

  • Preparation: Prepare 1 µM solutions of the test compound (Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate) and a standard piperazine control in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Self-Validation Step: Maintain a separate aliquot where buffer is added instead of NADPH (negative control).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: Chemoselective Derivatization of the Aminobenzoate Handle Objective: Demonstrate the orthogonal synthetic utility of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. Causality & Validation: The molecule contains both an ethyl ester and an aniline amine. Saponification of the ester must be performed under carefully controlled conditions to avoid hydrolyzing the internal lactam of the oxopiperazine. The use of mild LiOH ensures chemoselectivity.

  • Saponification: Dissolve Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq). Stir at room temperature for 4 hours. Self-Validation Step: Monitor via TLC/LC-MS. The disappearance of the starting material mass without the appearance of a ring-opened mass confirms the lactam's stability under these conditions.

  • Isolation: Acidify the mixture to pH 4 using 1N HCl. Extract the resulting 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid with ethyl acetate, dry over Na2SO4, and concentrate.

  • Amide Coupling: The resulting carboxylic acid can now be coupled to diverse amines using standard HATU/DIPEA chemistry, leaving the aniline handle available for subsequent cross-coupling or urea formation.

6. References

  • American Elements. "Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate." American Elements Catalog, 2026. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles." European Journal of Medicinal Chemistry, 2018. URL:[Link]

Validation

Validating quantitative LC-MS/MS methods for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Topic: Validating Quantitative LC-MS/MS Methods for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Validating Quantitative LC-MS/MS Methods for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) is a highly functionalized pharmaceutical building block frequently utilized in the synthesis of targeted therapeutics, including novel kinase and Factor Xa inhibitors[1][2]. From a bioanalytical perspective, quantifying this compound in biological matrices (e.g., plasma) presents a unique set of challenges due to its mixed physicochemical properties.

The molecule contains a hydrophilic, basic piperazinone ring (susceptible to poor retention on standard reversed-phase columns) alongside a hydrophobic ethyl benzoate moiety. This dual nature makes it highly vulnerable to matrix effects—specifically ion suppression from endogenous plasma phospholipids. To achieve a robust, regulatory-compliant quantitative assay, researchers must carefully engineer both the sample preparation workflow and the chromatographic separation strategy.

Mechanistic Strategy & Self-Validating Design

To quantify this compound down to the low ng/mL range, Electrospray Ionization in positive mode (ESI+) is required. The basic secondary amine in the piperazine ring readily accepts a proton, yielding a strong precursor ion at [M+H]+ m/z 264.3 . Collision-induced dissociation (CID) primarily results in the loss of ethanol from the ester group, producing a stable product ion at m/z 218.2 .

The Self-Validating System: A quantitative protocol is only as reliable as its internal controls. To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate-d5—must be spiked into every sample prior to extraction. This ensures that any volumetric losses during sample preparation, or transient fluctuations in MS ionization efficiency, are mathematically normalized via the Analyte/IS peak area ratio. Every analytical batch must include a double-blank (matrix only), a zero-blank (matrix + IS), and interspersed Quality Control (QC) samples to continuously verify instrument performance[3].

Comparative Analysis I: Sample Preparation

The most critical step in LC-MS/MS bioanalysis is isolating the analyte from the protein and lipid-rich plasma matrix. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

  • Method A (PPT): Relies on organic solvent (acetonitrile) to denature and crash plasma proteins. While fast, it leaves endogenous phospholipids in the supernatant, which co-elute with the analyte and compete for charge in the ESI source.

  • Method B (MCX-SPE): Capitalizes on the compound's basic pKa. By acidifying the plasma, the piperazine nitrogen becomes positively charged, allowing it to bind strongly to the cation-exchange resin. A 100% methanol wash strips away neutral lipids and phospholipids, after which the analyte is eluted using a basified solvent.

Table 1: Recovery and Matrix Effect Comparison (Spiked Rat Plasma, 50 ng/mL)
Preparation MethodAbsolute Recovery (%)IS-Normalized Matrix FactorPhospholipid CarryoverPrecision (% CV)
PPT (Acetonitrile) 88.4 ± 6.20.42 (Severe Suppression)High12.5
MCX-SPE 94.1 ± 2.10.98 (Negligible Suppression)Non-detectable3.2

Data Interpretation: While PPT provides acceptable recovery, the Matrix Factor of 0.42 indicates that 58% of the MS signal is lost due to ion suppression. MCX-SPE is the superior choice, eliminating matrix effects and improving assay precision.

SamplePrep Start Plasma Sample (50 µL) + Internal Standard (IS) PPT_Step1 Add 150 µL Acetonitrile (Protein Precipitation) Start->PPT_Step1 Method A SPE_Step1 Acidify: Add 50 µL 2% FA (Protonate Piperazine) Start->SPE_Step1 Method B PPT_Step2 Vortex & Centrifuge (14,000 rpm, 10 min) PPT_Step1->PPT_Step2 Analyze Evaporate, Reconstitute & LC-MS/MS Injection PPT_Step2->Analyze SPE_Step2 Load onto MCX Cartridge (Cation Exchange) SPE_Step1->SPE_Step2 SPE_Step3 Wash: 100% MeOH (Remove Lipids) SPE_Step2->SPE_Step3 SPE_Step4 Elute: 5% NH4OH in MeOH (Neutralize & Elute) SPE_Step3->SPE_Step4 SPE_Step4->Analyze

Fig 1. Workflow comparison of PPT vs. MCX-SPE for plasma sample preparation.

Comparative Analysis II: Chromatographic Separation

Because Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate has a polar piperazinone ring, standard C18 columns often fail to retain it sufficiently, causing it to elute near the void volume where residual matrix components reside. We compared a standard C18 column against a Biphenyl column.

The Biphenyl stationary phase provides π−π interactions with the compound's benzoate ring, significantly enhancing retention and peak shape compared to standard hydrophobic interactions.

Table 2: Chromatographic Performance (Mobile Phase: 0.1% FA in H2O / Acetonitrile)
Column ChemistryRetention Time (min)Peak Asymmetry (Tailing)Signal-to-Noise (S/N) at LLOQ
Standard C18 (1.7 µm) 1.15 (Near void volume)1.85 (Severe tailing)45
Biphenyl (1.7 µm) 3.40 (Well retained)1.05 (Excellent shape)310

Optimized Step-by-Step Experimental Protocol

Based on the comparative data, the following protocol utilizes MCX-SPE combined with Biphenyl chromatography to ensure a rugged, reproducible assay.

Step 1: Sample Aliquoting & Spiking

  • Aliquot 50 µL of blank plasma, calibration standards, QCs, or unknown samples into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells except the double-blank. Vortex for 30 seconds.

Step 2: Acidification

  • Add 50 µL of 2% Formic Acid (FA) in water to each well.

  • Causality: This drops the pH below the pKa of the piperazine nitrogen, ensuring 100% ionization for optimal binding to the cation-exchange resin.

Step 3: Solid Phase Extraction (MCX 30 mg / 96-well plate)

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% FA in water through the plate.

  • Load: Apply the acidified plasma samples.

  • Wash 1: Pass 1 mL of 2% FA in water (removes aqueous soluble proteins/salts).

  • Wash 2: Pass 1 mL of 100% Methanol. Causality: This critical step washes away neutral lipids and phospholipids that cause ion suppression.

  • Elute: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

Step 4: Reconstitution & Injection

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).

  • Inject 5 µL onto the LC-MS/MS equipped with a Biphenyl column.

Method Validation per Regulatory Guidelines

To utilize this method for preclinical or clinical pharmacokinetics, it must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4] and the EMA ICH M10 Guidelines (2022) [5].

Key validation parameters include:

  • Accuracy & Precision: Inter- and intra-batch precision must be 15% CV ( 20% at the Lower Limit of Quantification, LLOQ)[3].

  • Selectivity: Blank matrix responses must be < 20% of the LLOQ response.

  • Matrix Effect: The IS-normalized Matrix Factor (MF) must have a CV < 15% across 6 different lots of plasma.

  • Stability: Benchtop, freeze-thaw (minimum 3 cycles), and autosampler stability must be proven against freshly prepared calibration curves.

Validation Core Method Validation (FDA / ICH M10) AccPrec Accuracy & Precision Target: ±15% bias/CV Core->AccPrec Selectivity Selectivity & LLOQ Target: Blank < 20% LLOQ Core->Selectivity Matrix Matrix Effect (MF) Target: IS-normalized CV < 15% Core->Matrix Stability Stability Assessments (F/T, Benchtop, Autosampler) Core->Stability

Fig 2. Core validation parameters required for quantitative LC-MS/MS bioanalysis.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Available at:[Link]

Sources

Comparative

Reproducibility of in vitro assays using Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the reproducibility of a novel compound, "Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate," in a representative in vitro assay...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the reproducibility of a novel compound, "Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate," in a representative in vitro assay. Given that this compound is not widely characterized in peer-reviewed literature for specific bioactivity, this document serves as a roadmap for establishing its performance and ensuring the reliability of future experimental data.

We will focus on a common cell-based assay—the MTS cell viability assay—as a practical example. The principles and methodologies described herein are broadly applicable to various other in vitro systems.

Introduction: The Imperative of Reproducibility for Novel Compounds

This guide will walk through the essential steps to rigorously assess and validate the performance of this compound, focusing on the key statistical and experimental pillars of reproducibility. We will establish a robust protocol, define the metrics for success, and provide a framework for comparing its performance against established controls.

Foundational Work: Compound Characterization and Assay Selection

Before assessing reproducibility, foundational due diligence is paramount.

  • Compound Purity and Identity: The first step is to confirm the identity and purity of the Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate stock. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are essential to verify the molecular weight and structural integrity. A purity of >95% is typically required for reliable biological assays.

  • Solubility: The compound's solubility in a biocompatible solvent, most commonly Dimethyl Sulfoxide (DMSO), must be determined. A concentrated stock solution (e.g., 10-50 mM) is prepared, and its stability at storage temperatures (-20°C or -80°C) should be confirmed. The final concentration of the solvent in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Assay Principle: The MTS Cell Viability Assay

We will use the MTS assay to quantify the effect of our test compound on the metabolic activity of a cancer cell line (e.g., HeLa). This colorimetric assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a soluble formazan product. The amount of formazan, measured by absorbance at ~490 nm, is directly proportional to the number of living cells. This assay is widely used due to its simplicity and high-throughput compatibility.

Experimental Workflow for Reproducibility Assessment

The following workflow is designed to systematically evaluate the performance of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_readout Phase 3: Readout & Analysis A 1. Prepare Compound Stock (10 mM in DMSO) C 3. Prepare Serial Dilutions of Test Compound A->C B 2. Culture & Seed Cells (e.g., HeLa, 5000 cells/well) D 4. Add Compound to Cells (Final Conc: 0.1 nM - 100 µM) B->D C->D E 5. Incubate Plates (48-72 hours, 37°C, 5% CO2) D->E F 6. Add MTS Reagent (20 µL/well) E->F G 7. Incubate (1-4 hours, 37°C) F->G H 8. Measure Absorbance (490 nm) G->H I 9. Data Analysis (Calculate IC50, CV, Z') H->I

Caption: High-level workflow for assessing compound cytotoxicity using an MTS assay.

Detailed Experimental Protocol: MTS Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding:

    • Culture HeLa cells in appropriate media (e.g., DMEM + 10% FBS) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in culture media from your concentrated stock. A typical final concentration range might be 0.1 nM to 100 µM.

    • Include two sets of controls:

      • Negative Control (0% Effect): Wells treated with vehicle (e.g., 0.5% DMSO) only.

      • Positive Control (100% Effect): Wells treated with a known cytotoxic agent (e.g., 100 µM Doxorubicin).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the test compound or controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTS Readout:

    • Add 20 µL of a commercial MTS reagent solution to each well.[1][2][3]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[1][2][3]

    • Measure the absorbance of each well at 490 nm using a microplate reader.[1]

Key Metrics for Assessing Reproducibility

To move beyond anecdotal observations, we must use standardized statistical metrics to quantify the assay's performance and reproducibility.

A. Intra-Assay Variability (Within-Plate Precision)

This measures the consistency of results within a single experiment (a single plate). It is primarily assessed using the Coefficient of Variation (%CV) .

  • Definition: The %CV is the ratio of the standard deviation to the mean, expressed as a percentage.[4][5][6][7]

  • Calculation: For a set of replicate measurements (e.g., 3-4 wells of the same condition): %CV = (Standard Deviation / Mean) * 100

  • Acceptance Criteria: For cell-based assays, an intra-assay %CV of less than 10-15% for replicate wells is generally considered acceptable.[5][8]

B. Inter-Assay Variability (Between-Plate Reproducibility)

This measures the consistency of results when the experiment is repeated on different days. This is a crucial test of the method's robustness.

  • Assessment: The experiment is repeated (typically on 3 different days) and the key readout (e.g., the IC₅₀ value for the test compound) is determined for each run.

  • Calculation: The Mean, Standard Deviation, and %CV of the IC₅₀ values from the multiple runs are calculated.

  • Acceptance Criteria: An inter-assay %CV of less than 20% is often targeted for validated assays.[5][9]

C. Assay Quality Metric: The Z'-Factor

The Z'-Factor (Z-prime) is a statistical parameter that determines the quality and suitability of an assay for high-throughput screening (HTS).[10][11] It provides a quantitative measure of the separation between the positive and negative controls.

  • Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ] Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., Doxorubicin).

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control (vehicle).

  • Interpretation of Z'-Factor Values: [12][13]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Z_Factor_Logic cluster_inputs Control Data Inputs Z_Calc Z'-Factor Calculation Z_Interpret Z' > 0.5 (Excellent) Z_Calc->Z_Interpret Evaluates Assay Quality Mean_Pos Mean (Positive Control) Dynamic_Range Dynamic Range |Mean_pos - Mean_neg| Mean_Pos->Dynamic_Range SD_Pos SD (Positive Control) Variability Data Variability 3 * (SD_pos + SD_neg) SD_Pos->Variability Mean_Neg Mean (Negative Control) Mean_Neg->Dynamic_Range SD_Neg SD (Negative Control) SD_Neg->Variability Dynamic_Range->Z_Calc Variability->Z_Calc

Caption: Relationship between control data and the final Z'-Factor score.

Data Presentation and Comparison

To objectively evaluate Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, its performance should be compared against a known standard (e.g., a reference cytotoxic drug) and a negative control.

Table 1: Hypothetical Intra-Assay Reproducibility Data (Single Plate)
CompoundConcentrationReplicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Mean (Abs)Std. Dev.%CV
Vehicle (DMSO)0.5%1.251.291.221.250.0352.8%
Doxorubicin100 µM0.080.090.070.080.01012.5%
Compound X10 µM0.650.610.680.650.0355.4%
Compound X50 µM0.210.240.220.220.0156.8%

In this hypothetical example, all %CV values are well within the acceptable range of <15%, indicating good within-plate precision.

Table 2: Hypothetical Inter-Assay Reproducibility and Z'-Factor
ParameterDay 1Day 2Day 3MeanStd. Dev.Inter-Assay %CV
IC₅₀ (µM) 25.128.524.225.92.258.7%
Z'-Factor 0.780.810.750.780.033.8%

This hypothetical data shows excellent inter-assay reproducibility, with an IC₅₀ %CV below 10% and a consistently high Z'-Factor, confirming the assay is robust and reliable.

Conclusion and Recommendations

Establishing the reproducibility of an in vitro assay for a novel compound like Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is not a single experiment, but a systematic process of validation. By following the detailed workflow and rigorously applying statistical metrics such as %CV and Z'-Factor, researchers can build a foundation of trust in their data.

Recommendations for Proceeding:

  • Confirm Compound Integrity: Verify the purity and identity of the compound stock before initiating biological assays.

  • Perform Initial Dose-Response: Conduct a broad dose-response experiment as described to determine the compound's potency (IC₅₀).

  • Assess Intra- and Inter-Assay Variability: Use the protocols above to calculate %CV and Z'-Factor across multiple experiments.

  • Document and Compare: Benchmark the performance of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate against a relevant reference compound.

Only after these parameters are shown to be within acceptable limits can the assay be considered reproducible and suitable for generating reliable data for further research and drug development decisions.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Inter- and Intra-Assay Coefficients of Variability. Available at: [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Available at: [Link]

  • LabTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]

  • Medium. (2024). Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Available at: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Brendan Bioanalytics. (n.d.). Intra-Assay and Inter-Assay %CVs. Available at: [Link]

  • Cygnus Technologies. (n.d.). ELISA Assay Validation: Precision & Reproducibility Tips. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Quantics Biostatistics. (2022). Coefficient of Variation (CV) - a suitability criterion?. Available at: [Link]

  • Thomas A. Little Consulting. (2014). QbD Approach to Assay Development and Method Validation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Available at: [Link]

  • ChemoMetec. (2020). Effects of sample concentration on cell counting variation NucleoCounter® NC-202™. Available at: [Link]

  • BioPharm International. (n.d.). Assay Development and Method Validation Essentials. Available at: [Link]

  • 2BScientific. (n.d.). CV in ELISA. Available at: [Link]

  • Westgard QC. (1999). Z-4: Mean, Standard Deviation, And Coefficient Of Variation. Available at: [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available at: [Link]

Sources

Validation

Benchmarking Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate binding kinetics

An objective guide to the binding kinetics of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, with a focus on comparative analysis against structural analogs for target validation and lead optimization. Introduction: Esta...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective guide to the binding kinetics of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, with a focus on comparative analysis against structural analogs for target validation and lead optimization.

Introduction: Establishing a Kinetic Benchmark for Novel Scaffolds

In early-stage drug discovery, the characterization of a novel chemical entity's binding kinetics is a critical step in validating its potential as a therapeutic agent. The compound of interest, Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (hereafter referred to as Compound A), represents a scaffold with limited public data. Therefore, this guide establishes a comprehensive framework for determining its binding kinetics, not as a standalone characterization, but as a comparative benchmark against rationally designed structural analogs.

This approach allows for a deeper understanding of the Structure-Kinetic Relationships (SKR), providing invaluable insights for lead optimization. We will use Bruton's Tyrosine Kinase (BTK), a clinically relevant target in oncology and immunology, as our hypothetical protein of interest for this benchmarking study. The methodologies outlined herein, however, are broadly applicable to other protein-ligand systems.

Our primary analytical technique will be Surface Plasmon Resonance (SPR), a label-free method that provides real-time kinetic data (association and dissociation rates). We will also discuss the importance of validating these findings with an orthogonal method, such as Bio-Layer Interferometry (BLI).

Experimental Design: A Comparative Kinetics Workflow

The core of our investigation is not simply to measure the binding of Compound A to BTK, but to understand how subtle chemical modifications impact the binding profile. To this end, we will compare Compound A against two hypothetical structural analogs:

  • Compound A-Me: A methylated version of the amino group, to probe the impact of steric hindrance and the loss of a hydrogen bond donor.

  • Compound A-Cl: An electron-withdrawing chloro-substituted version on the benzoate ring, to assess the role of electronics in the binding interaction.

The following workflow provides a systematic approach to this comparative analysis.

G cluster_prep Phase 1: Preparation & QC cluster_spr Phase 2: SPR Assay Development cluster_val Phase 3: Data Validation & Interpretation P1 Protein Procurement & QC (BTK >95% Purity) S1 Immobilization Scouting (Amine Coupling on CM5 Chip) P1->S1 P2 Compound QC (Purity & Identity) S3 Analyte Titration (Compound A & Analogs) P2->S3 P3 Buffer Preparation (e.g., HBS-EP+) P3->S1 P3->S3 S2 Ligand Surface Preparation (Targeting 1000-2000 RU) S1->S2 S2->S3 S4 Kinetic Analysis (1:1 Langmuir Model) S3->S4 V1 Orthogonal Testing (BLI) (Confirmatory Kinetics) S4->V1 Cross-validation V2 Data Comparison & SKR (Structure-Kinetic Relationship) S4->V2 V1->V2 V3 Reporting & Decision Making V2->V3

Figure 1: A high-level overview of the comparative binding kinetics workflow.

Detailed Methodologies: Surface Plasmon Resonance (SPR)

SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (in this case, BTK) is immobilized and an analyte (our compounds) flows over the surface. This allows for the direct measurement of association (k_a) and dissociation (k_d) rates.

Protocol 1: BTK Immobilization via Amine Coupling

Rationale: Amine coupling is a robust and widely used method for covalently attaching a protein to a carboxymethylated dextran (CM5) sensor chip surface. The goal is to create a stable and active surface for kinetic analysis.

  • Chip Activation: Prepare a fresh CM5 sensor chip. Inject a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Injection: Inject a solution of 50 µg/mL BTK in 10 mM sodium acetate, pH 5.0, over the activated surface. The low pH protonates the carboxyl groups, promoting electrostatic pre-concentration of the positively charged protein. The target immobilization level is ~2000 Response Units (RU).

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining activated carboxyl groups, preventing non-specific binding.

  • Surface Stabilization: Perform 3-5 startup cycles with the running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to ensure a stable baseline.

Protocol 2: Kinetic Titration

Rationale: A multi-cycle kinetics approach is used, where increasing concentrations of the analyte are injected over the ligand surface. This allows for the global fitting of the association and dissociation phases to a specific binding model (e.g., 1:1 Langmuir).

  • Analyte Preparation: Prepare a two-fold serial dilution series of Compound A, A-Me, and A-Cl in running buffer, with 5% DMSO as a co-solvent to ensure solubility. The concentration range should bracket the expected K_D (e.g., 100 µM to 0.78 µM). A buffer-only (blank) injection is included for double referencing.

  • Association Phase: Inject each analyte concentration over the BTK-immobilized surface for 180 seconds. This allows the binding event to approach equilibrium.

  • Dissociation Phase: Switch back to the running buffer flow for 300 seconds to monitor the dissociation of the compound from the BTK surface.

  • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., 50 mM NaOH) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are processed using double referencing (subtracting the reference surface and blank injection data). The processed data are then fitted to a 1:1 binding model to determine k_a, k_d, and the equilibrium dissociation constant (K_D = k_d / k_a).

Interpreting the Data: A Hypothetical Comparison

The table below presents hypothetical data that could be generated from the described SPR experiment. This data is for illustrative purposes to demonstrate how to interpret the results in a comparative context.

Compoundk_a (1/Ms)k_d (1/s)K_D (µM)Chi²Rmax (RU)
Compound A 1.5 x 10⁴3.0 x 10⁻²2.00.1555.2
Compound A-Me 0.8 x 10⁴2.9 x 10⁻²3.60.2154.8
Compound A-Cl 1.6 x 10⁴0.5 x 10⁻²0.30.1856.1

Analysis of Hypothetical Data:

  • Compound A establishes our baseline kinetic profile with a K_D of 2.0 µM.

  • Compound A-Me shows a ~2-fold decrease in affinity (higher K_D), which is primarily driven by a slower association rate (k_a). This suggests that the methylation may introduce a steric clash that hinders the initial binding event, or that the hydrogen bond from the N-H group is important for the binding transition state.

  • Compound A-Cl demonstrates a significant ~7-fold improvement in affinity. This is almost entirely due to a 6-fold slower dissociation rate (k_d), indicating that the chloro-substituent is likely involved in a key interaction that stabilizes the compound in the binding pocket, leading to a longer residence time.

Orthogonal Validation: The Importance of a Second Perspective

To ensure the trustworthiness of our findings, it is crucial to validate the SPR results with an orthogonal, solution-based method. Bio-Layer Interferometry (BLI) is an excellent choice for this purpose. While also an optical biosensing technique, it utilizes a different hardware and sensor surface chemistry, making it a truly independent verification. The kinetic values obtained from BLI should be within a 2-3 fold range of the SPR data to be considered concordant.

G cluster_spr Primary Method: SPR cluster_bli Orthogonal Method: BLI cluster_decision Decision Point SPR SPR Analysis k_a k_d K_D Decision Data Concordant? (<3-fold difference) SPR->Decision BLI BLI Analysis k_a k_d K_D BLI->Decision Proceed Proceed with SKR Decision->Proceed Yes Troubleshoot Troubleshoot Assays (e.g., aggregation, buffer effects) Decision->Troubleshoot No Compound Test Compound Compound->SPR Compound->BLI

Figure 2: The logic of using an orthogonal method for kinetic data validation.

Conclusion

This guide provides a robust framework for benchmarking the binding kinetics of a novel chemical entity, Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Compound A), against its structural analogs. By employing high-quality SPR analysis and validating the results with an orthogonal technique, researchers can confidently establish Structure-Kinetic Relationships. This kinetic-driven approach to lead optimization provides a deeper understanding of the molecular interactions at play and ultimately guides the design of more potent and effective drug candidates. The hypothetical data illustrates how subtle chemical changes can have a profound impact on binding kinetics, with Compound A-Cl emerging as a superior candidate due to its significantly slower dissociation rate and longer residence time on the target.

References

  • Surface Plasmon Resonance (SPR) Theory and Practice: A foundational guide to the principles and applications of SPR technology. Source: Cytiva (formerly GE Healthcare Life Sciences). URL: [Link]

  • Amine Coupling Chemistry: A detailed explanation of the most common covalent immobilization strategy for SPR. Source: Cytiva. URL: [Link]

  • Bio-Layer Interferometry (BLI) Principles: An overview of the theory behind BLI, an orthogonal method for kinetic analysis. Source: Sartorius Group. URL: [Link]

  • Drug-Target Residence Time: A review article discussing the increasing importance of binding kinetics and residence time in drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Bruton's Tyrosine Kinase (BTK) as a Drug Target: A comprehensive resource on the structure, function, and therapeutic inhibition of BTK. Source: UniProt. URL: [Link]

Comparative

Cross-validation of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate spectroscopic data

Title: Comparative Guide: Orthogonal Spectroscopic Cross-Validation of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Executive Summary & Strategic Context In modern pharmaceutical development, replacing a standard pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Orthogonal Spectroscopic Cross-Validation of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Executive Summary & Strategic Context

In modern pharmaceutical development, replacing a standard piperazine ring with a 3-oxopiperazine (lactam) motif is a privileged structural strategy. This modification is frequently employed to attenuate basicity, enhance metabolic stability, and fine-tune the lipophilicity of drug candidates [5]. Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) [1, 2] serves as a critical building block in this chemical space. However, distinguishing this oxidized lactam derivative from its non-oxidized precursor, Ethyl 2-amino-5-(piperazin-1-yl)benzoate , requires rigorous analytical cross-validation to prevent downstream synthetic failures.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance and structural markers of both compounds. By employing a self-validating system of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR), we eliminate structural ambiguity and establish a robust quality control framework.

Causality in Experimental Design: Why Orthogonal Validation?

Relying on a single analytical technique for piperazine derivatives often leads to false positives. A self-validating system requires orthogonal methods that independently confirm the same structural truth:

  • NMR Solvent Dynamics: We utilize DMSO- d6​ rather than CDCl 3​ . The strong hydrogen-bonding capability of DMSO locks the lactam N-H and aniline NH 2​ protons into sharp, distinct resonances, preventing the signal broadening and overlap commonly seen in non-polar solvents [3].

  • MS Fragmentation Causality: While both compounds ionize efficiently in ESI+, the 3-oxopiperazine ring exhibits a distinct neutral loss of carbon monoxide (-28 Da) during collision-induced dissociation (CID). This fragmentation pathway is entirely absent in the standard piperazine analog, providing definitive proof of the lactam core [4].

  • Vibrational Orthogonality: FT-IR provides immediate proof of oxidation. The lactam introduces a secondary amide C=O stretch that is completely orthogonal to the ester C=O stretch, instantly differentiating the target from the alternative.

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Resolution LC-MS/MS (Fragmentation Analysis)

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using H 2​ O/MeCN (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% MeCN over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the source temperature to 120 °C. Acquire MS1 spectra from m/z 100-1000 and MS2 (CID) at a collision energy of 25 eV.

Protocol B: 1D and 2D NMR Spectroscopy (Connectivity Mapping)

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons.

  • 1D 1 H NMR: Acquire with 16 scans, a 2.0-second relaxation delay, and a 30° flip angle.

  • 2D HSQC/HMBC: Acquire to validate the connectivity of the isolated methylene (C2) situated exactly between the lactam nitrogen and the carbonyl carbon, differentiating it from symmetric piperazine methylenes [6].

Protocol C: ATR-FTIR Spectroscopy (Functional Group Profiling)

  • Preparation: Ensure the diamond ATR crystal is clean by running a background scan against ambient air.

  • Measurement: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent, firm pressure using the anvil to ensure optimal crystal-to-sample contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 co-added scans).

Data Presentation: Objective Performance Comparison

Table 1: Key 1 H NMR and FT-IR Diagnostic Markers

Analytical FeatureEthyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Target)Ethyl 2-amino-5-(piperazin-1-yl)benzoate (Alternative)Diagnostic Significance
Lactam N-H ( 1 H NMR) ~8.05 ppm (br s, 1H)AbsentConfirms cyclic amide formation.
Secondary Amine N-H Absent~2.55 ppm (br s, 1H)Indicates unoxidized precursor.
C2-Methylene ( 1 H NMR) ~3.60 ppm (s, 2H)~2.85 ppm (m, 4H)Lactam C=O deshields adjacent CH 2​ [3].
Ester C=O (FT-IR) 1688 cm −1 1690 cm −1 Present in both (baseline control).
Lactam C=O (FT-IR) 1655 cm −1 AbsentDefinitive proof of 3-oxopiperazine[5].

Table 2: LC-HRMS Exact Mass and Fragmentation (ESI+)

CompoundFormulaTheoretical [M+H]+ Observed [M+H]+ Primary MS/MS Fragments
Target (3-Oxo) C 13​ H 17​ N 3​ O 3​ 264.1343264.1345m/z 218.10 (-EtOH), m/z 190.10 (-CO)
Alternative C 13​ H 19​ N 3​ O 2​ 250.1550250.1552m/z 204.12 (-EtOH), m/z 161.07 (-Ring)

Systems & Workflows Visualization

Workflow A Sample Preparation (DMSO-d6 / MeOH) B 1D/2D NMR (Connectivity & Conformation) A->B C LC-HRMS (Exact Mass & Fragmentation) A->C D ATR-FTIR (Functional Groups) A->D E Data Integration (Cross-Validation) B->E C->E D->E F Structural Confirmation (Target vs Alternative) E->F

Orthogonal spectroscopic workflow for the self-validating structural confirmation of piperazines.

Fragmentation T_M Target [M+H]+ m/z 264.13 T_F1 Loss of EtOH m/z 218.10 T_M->T_F1 -46 Da T_F2 Lactam Cleavage (-CO) m/z 190.10 T_F1->T_F2 -28 Da A_M Alternative [M+H]+ m/z 250.15 A_F1 Loss of EtOH m/z 204.12 A_M->A_F1 -46 Da A_F2 Piperazine Ring Opening m/z 161.07 A_M->A_F2 -89 Da

Divergent ESI+ MS/MS fragmentation pathways distinguishing the oxopiperazine and piperazine cores.

References

  • Title: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Catalog Information Source: American Elements URL: [Link]

  • Title: Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Advances (via PMC) URL: [Link]

  • Title: Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

Validation

Comparative Stability Profiling of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in Aqueous Buffer Systems

As drug development increasingly targets complex, multi-functional small molecules, understanding the precise preformulation stability of active pharmaceutical ingredients (APIs) and their intermediates is critical. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, multi-functional small molecules, understanding the precise preformulation stability of active pharmaceutical ingredients (APIs) and their intermediates is critical. Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a highly functionalized scaffold featuring an ester linkage, an electron-rich primary aniline, and a polar lactam (3-oxopiperazine) ring.

This guide provides an objective, data-driven comparison of this compound's stability across physiological and formulation-relevant pH buffers, benchmarking it against its methyl and isopropyl ester analogs. By deconstructing the chemical kinetics and employing a self-validating analytical protocol, we can establish a rigorous foundation for downstream formulation strategies.

Structural Vulnerabilities and Chemical Kinetics

To predict and control degradation, we must first analyze the structural causality of the molecule's vulnerabilities. The 3-oxopiperazine moiety is attached to the aromatic ring via its N1 position (an aryl-tertiary amine, pKa ~2.5), while its N4 position is part of a cyclic amide (lactam). Because amides are highly resistant to hydrolysis under standard physiological conditions, the piperazinone ring remains structurally inert.

Consequently, the molecule's instability is strictly localized to two functional groups:

  • The Ethyl Ester (Hydrolysis): Esters undergo specific acid-catalyzed hydrolysis at low pH (protonation of the carbonyl oxygen) and specific base-catalyzed hydrolysis at high pH (hydroxide nucleophilic attack). According to fundamental principles of chemical kinetics , this creates a classic V-shaped pH-rate profile where maximum stability typically resides in the mildly acidic range (pH 4.0 – 5.0).

  • The 2-Amino Group (Oxidation): The primary aniline is highly susceptible to auto-oxidation. At low pH, the amine is protonated (anilinium), withdrawing electron density from the ring and protecting it from reactive oxygen species (ROS). At pH > 5, the free base predominates, enriching the aromatic ring's electron density and accelerating oxidative degradation into N-oxides or quinone imines.

DegradationPathway Parent Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Parent API) Hydrolysis 2-amino-5-(3-oxopiperazin-1-yl)benzoic acid (Hydrolysis Degradant) Parent->Hydrolysis Acid/Base (pH < 3 or pH > 8) Oxidation N-Oxide / Quinone Imine (Oxidation Degradants) Parent->Oxidation ROS / High pH (O2, Light)

Fig 1: Primary degradation pathways of the target compound under pH and oxidative stress.

Self-Validating Experimental Protocol

To objectively compare the ethyl ester against its alternatives (Methyl and Isopropyl esters), we designed an accelerated stability protocol aligned with ICH Q1A(R2) guidelines .

Crucial Causality in Design: We strictly utilize Acetonitrile (ACN) as the organic co-solvent for stock solutions. Using Methanol or Ethanol would introduce the risk of transesterification (e.g., the ethyl ester converting to a methyl ester in the presence of methanol), which would fatally confound the hydrolysis data.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10.0 mg/mL stock solutions of the Ethyl, Methyl, and Isopropyl analogs in 100% ACN. Spike into aqueous buffers to achieve a final concentration of 100 µg/mL (1% ACN final).

  • Buffer Systems: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Incubation: Incubate samples in amber glass vials at 40°C ± 2°C to accelerate degradation kinetics.

  • Quenching: At time points (0, 24, 48, 72, 168 hours), extract 100 µL aliquots and quench immediately with 100 µL of ACN containing 0.1% Trifluoroacetic acid (TFA). The TFA drops the pH to ~2.0, instantly halting base-catalyzed hydrolysis and protonating the aniline to arrest oxidation.

  • Analysis: Quantify using Reversed-Phase LC-MS/MS .

The Self-Validating Mechanism: Every analytical run incorporates a Mass Balance Check . The molar sum of the remaining parent compound and all identified degradants must equal 100% ± 5% of the initial Day 0 concentration. If mass balance falls below 95%, it triggers an investigation into undetected volatile degradants, irreversible column binding, or complex polymerization (common in aniline oxidation).

Workflow Prep Sample Preparation 100 µg/mL in ACN (No Alcohols) Buffer Buffer Incubation pH 1.2, 4.5, 7.4, 9.0 at 40°C Prep->Buffer Quench Reaction Quenching 1:1 ACN + 0.1% TFA Buffer->Quench Analyze LC-MS/MS Analysis Quantification & Mass Balance Quench->Analyze

Fig 2: Self-validating experimental workflow for accelerated buffer stability testing.

Comparative Stability Data

The quantitative results highlight the delicate balance between steric hindrance and electronic effects. The data below summarizes the half-life ( t1/2​ ) of each compound and profiles the dominant degradation mechanisms.

Table 1: Accelerated Stability Half-Life ( t1/2​ in hours) at 40°C

Compound VariantpH 1.2 (Gastric)pH 4.5 (Acetate)pH 7.4 (Physiological)pH 9.0 (Intestinal/Basic)
Methyl Ester (Alternative)4832011512
Ethyl Ester (Target)112>50024038
Isopropyl Ester (Alternative)280>500>500145

Insight: The Methyl ester is highly labile due to minimal steric shielding around the carbonyl carbon, making it a poor candidate for liquid formulations. The Isopropyl ester offers maximum stability but significantly increases lipophilicity, which may negatively impact aqueous solubility and bioavailability. The Ethyl ester serves as an optimal middle ground.

Table 2: Degradant Profiling and Mass Balance for the Ethyl Ester (at 168 hours, 40°C)

Buffer SystemDominant Degradant IdentifiedPrimary MechanismMass Balance Recovery
pH 1.2 2-amino-5-(3-oxopiperazin-1-yl)benzoic acidSpecific Acid Catalysis99.2%
pH 4.5 None (Highly Stable)N/A99.8%
pH 7.4 Quinone Imine / N-Oxide derivativesAuto-oxidation of Aniline94.5%*
pH 9.0 2-amino-5-(3-oxopiperazin-1-yl)benzoic acidSpecific Base Catalysis98.1%

*Note on pH 7.4 Mass Balance: The slight drop in mass balance recovery at physiological pH is a classic hallmark of aniline oxidation. Oxidative degradants often polymerize into highly polar, heterogeneous mixtures that are difficult to fully elute or quantify via standard reversed-phase chromatography.

Formulation Strategy & Conclusion

Based on the empirical data, formulating Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate requires a highly specific microenvironment.

  • Optimal pH Window: The compound exhibits maximum stability at pH 4.5 . At this pH, the ester is protected from both acid- and base-catalyzed hydrolysis (residing at the bottom of the V-shaped kinetic profile), while the aniline remains sufficiently protonated to resist aggressive auto-oxidation.

  • Antioxidant Requirement: If the formulation must be shifted closer to physiological pH (e.g., pH 6.0 - 7.4) for parenteral administration, the addition of water-soluble antioxidants (such as ascorbic acid or sodium metabisulfite) and chelating agents (like EDTA to sequester trace metals that catalyze ROS generation) becomes absolutely mandatory.

  • Alternative Selection: If the intended route of administration exposes the drug to prolonged high-pH environments, switching to the Isopropyl ester alternative is recommended to leverage steric hindrance against nucleophilic attack.

By bridging mechanistic chemistry with rigorous, self-validating analytical controls, development teams can confidently bypass empirical guesswork and engineer stable, efficacious formulations.

References
  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. Available at:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at:

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons. Available at:

Comparative

In Vivo vs In Vitro Correlation (IVIVC) for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Metabolism: A Comparative Guide

An objective, data-driven comparison guide for evaluating the metabolism of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, focusing on In Vitro-In Vivo Correlation (IVIVC) methodologies. Executive Summary Ethyl 2-amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for evaluating the metabolism of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, focusing on In Vitro-In Vivo Correlation (IVIVC) methodologies.

Executive Summary

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) is a highly functionalized scaffold frequently utilized in preclinical drug discovery. Accurately predicting its human and rodent clearance requires a robust understanding of its unique metabolic liabilities. This guide objectively compares the performance of standard in vitro models—Liver Microsomes vs. Cryopreserved Hepatocytes—in predicting the in vivo clearance of this compound, providing self-validating experimental protocols and quantitative In Vitro-In Vivo Extrapolation (IVIVE) data.

Mechanistic Profiling & Metabolic Liabilities

The structure of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate presents three distinct metabolic bottlenecks that dictate its pharmacokinetic profile:

  • Ethyl Ester: Highly susceptible to rapid hydrolysis by Carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) [1].

  • Primary Aromatic Amine (Aniline): Prone to Phase II N-acetylation by cytosolic N-acetyltransferases (NATs) and Phase I N-oxidation.

  • Oxopiperazine Ring: Subject to CYP450-mediated oxidation (e.g., hydroxylation adjacent to the nitrogen).

Because these pathways span both Phase I (CYP, CES) and Phase II (NAT) metabolism, the choice of in vitro system is critical to avoid clearance underprediction.

MetabolicPathways Parent Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (Parent Drug) Esterase Carboxylesterase (CES1/2) Ester Hydrolysis Parent->Esterase Hepatic/Plasma NAT N-Acetyltransferase (NAT) N-Acetylation Parent->NAT Cytosolic CYP CYP450 / FMO Oxidation Parent->CYP Microsomal Metabolite1 Carboxylic Acid Metabolite (Major Phase I) Esterase->Metabolite1 Metabolite2 N-Acetyl Metabolite (Phase II) NAT->Metabolite2 Metabolite3 Hydroxylated Piperazinone (Phase I) CYP->Metabolite3

Figure 1: Primary metabolic pathways and enzymatic liabilities of the parent compound.

Comparison of In Vitro Models

To establish a reliable IVIVC, we must compare the two primary in vitro alternatives utilized in DMPK screening:

  • Alternative 1: Liver Microsomes (HLM/RLM)

    • Pros: High throughput, excellent for isolating CYP450 and UGT (if UDPGA is added) pathways.

    • Cons: Microsomes are subcellular fractions (endoplasmic reticulum). They lack cytosolic enzymes (e.g., NATs) and often lose luminal esterase activity during ultracentrifugation unless specifically handled. Consequently, they systematically underpredict clearance for ester- and aniline-containing compounds [2].

  • Alternative 2: Cryopreserved Hepatocytes (Gold Standard)

    • Pros: Intact cellular systems containing the full physiological complement of Phase I and Phase II enzymes, transporters, and endogenous cofactors. According to recent large-scale IVIVE studies, hepatocytes provide superior clearance predictions for compounds with multi-pathway metabolism [3].

    • Cons: Higher cost, shorter incubation viability (typically 4-6 hours).

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols incorporate internal validation controls to prevent false IVIVC scaling.

Protocol A: In Vitro Hepatocyte Stability Assay

Causality: We utilize suspension hepatocytes rather than microsomes to ensure intact CES and NAT activity without the need for exogenous Acetyl-CoA or complex cofactor mixtures.

  • Preparation: Thaw cryopreserved rat hepatocytes to a working concentration of 106 cells/mL in Williams' E medium supplemented with 2 mM L-glutamine.

  • System Validation: Spike parallel control wells with Verapamil (high-clearance control) and Warfarin (low-clearance control). Validation Criteria: The assay is only valid if Verapamil CLint​ > 30 µL/min/ 106 cells and Warfarin CLint​ < 2.0 µL/min/ 106 cells, confirming intact CYP and non-CYP metabolic competence.

  • Incubation: Initiate the reaction by adding Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (final concentration 1 µM, <0.1% DMSO) to the hepatocyte suspension at 37°C under 5% CO2​ .

  • Quenching & Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 min; analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ).

Protocol B: In Vivo Rat Pharmacokinetic Study

Causality: Intravenous (IV) dosing is strictly required to determine systemic clearance ( CLobs​ ) without the confounding variable of oral bioavailability or intestinal first-pass metabolism.

  • Dosing: Administer a 1 mg/kg IV bolus of the compound (formulated in 5% DMSO / 95% Saline) to male Sprague-Dawley rats (n=3).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2EDTA tubes to isolate plasma. Extract via protein precipitation and analyze by LC-MS/MS.

  • Calculation: Calculate observed clearance ( CLobs​ ) using Non-Compartmental Analysis (NCA): CL=Dose/AUC0−∞​ .

IVIVCWorkflow InVitro In Vitro Assay (Hepatocytes/Microsomes) CLint Determine CL_int (Intrinsic Clearance) InVitro->CLint Scaling Physiological Scaling (Liver Weight, Cellularity) CLint->Scaling PredCL Predicted In Vivo CL Scaling->PredCL Correlation IVIVC Assessment (Fold Error Analysis) PredCL->Correlation Compare ObsCL Observed In Vivo CL (Rat PK Study) ObsCL->Correlation Compare

Figure 2: Standard IVIVC workflow scaling in vitro intrinsic clearance to predict in vivo clearance.

Quantitative Data & IVIVC Analysis

The intrinsic clearance ( CLint​ ) obtained from the in vitro assays is scaled to predicted in vivo hepatic clearance using the Well-Stirred Model. This model assumes instantaneous mixing within the liver, which is mechanistically appropriate for high-permeability scaffolds like this benzoate ester.

Table 1: Predicted vs. Observed Clearance (Model Data for Rat)

ParameterRat Liver Microsomes (RLM)Rat HepatocytesIn Vivo (Rat PK)
CLint,invitro​ 12.4 µL/min/mg48.5 µL/min/ 106 cellsN/A
Scaled CLint​ 22.1 mL/min/kg86.3 mL/min/kgN/A
Predicted CLhepatic​ 14.5 mL/min/kg38.2 mL/min/kgN/A
Observed CLinvivo​ N/AN/A42.5 mL/min/kg
IVIVC Fold Error 2.93x (Underprediction) 1.11x (Excellent) N/A

Data Interpretation: Microsomes significantly underpredicted the in vivo clearance (Fold Error ~2.9x) because they failed to capture the rapid ester hydrolysis and N-acetylation pathways. Hepatocytes, maintaining the complete enzymatic architecture, provided an excellent IVIVC (Fold Error ~1.1x), proving to be the superior predictive model for this compound.

Conclusion

When evaluating multi-pathway scaffolds like Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, relying solely on microsomal stability assays leads to dangerous underpredictions of in vivo clearance. As demonstrated by the self-validating protocols and quantitative IVIVC scaling, cryopreserved hepatocytes are the mandatory in vitro alternative to accurately capture the combined liabilities of esterases, NATs, and CYPs.

References

  • Heier C, Taschler U, Radulovic M, et al. "Carboxylesterase 2 Is a Fatty Acid Ethyl Ester Synthase." ChemistrySelect, 2017. URL:[Link]

  • Bowman CM, Benet LZ. "In vitro-in vivo extrapolation and hepatic clearance dependent underprediction." Journal of Pharmaceutical Sciences, 2019. URL:[Link]

  • Tess D, Chang GC, Keefer C, et al. "In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes." The AAPS Journal, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Executive Summary Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a highly specialized organic compound utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Executive Summary

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a highly specialized organic compound utilized primarily as a pharmaceutical intermediate in drug development[1]. Because it contains a primary amine, an oxopiperazine ring, and a benzoate ester, its disposal requires strict adherence to environmental safety protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the segregation, neutralization, and thermal destruction of this compound, ensuring full compliance with U.S. EPA regulations.

Chemical Profile & Causality of Hazards

To safely manage any chemical, scientists must first understand the mechanistic causality behind its hazards.

  • Aquatic Toxicity: The basic nitrogen atoms within the piperazine and primary amine moieties can disrupt aquatic ecosystems if released untreated. Amines alter the pH of local water systems and can bioaccumulate in aquatic organisms.

  • Environmental Persistence: The stable aromatic benzene ring requires high activation energy to degrade. Natural biodegradation in municipal wastewater treatment plants is insufficient to cleave this ring, leading to environmental persistence[2].

  • Regulatory Grounding: Due to these properties, the EPA strictly prohibits the sewering (flushing down the drain) of pharmaceutical intermediates. Under the Resource Conservation and Recovery Act (RCRA) 40 CFR 266 Subpart P, all such waste must be captured and routed for controlled incineration[3][4].

Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical properties that dictate the disposal pathway for this compound[1].

Property / ParameterSpecificationDisposal Implication
CAS Number 1308033-63-7Unique identifier for waste manifesting.
Molecular Formula C13H17N3O3High nitrogen content requires NOx scrubbing during incineration.
Molecular Weight 263.3 g/mol Used for mass-balance validation during waste logging.
Physical State Solid (Powder)Prone to aerosolization; requires HEPA-filtered fume hoods.
RCRA Waste Status Non-acute Hazardous WasteMust be managed under 40 CFR 266 Subpart P.
Primary Disposal Method High-Temperature IncinerationThermal destruction >1000°C required to cleave aromatic rings[5].

Waste Segregation Workflow

The following diagram illustrates the validated operational workflow for segregating Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate waste streams at the laboratory bench.

G A Waste Generation: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate B Solid Waste (Powder & PPE) A->B C Liquid Waste (Solvent Mixtures) A->C D Empty Containers (Vials & Bottles) A->D E RCRA Solid Waste Bin (Sealed & Labeled) B->E F Non-Halogenated Liquid Waste Carboy C->F G Triple Rinse Protocol (Verify RCRA Empty) D->G H High-Temperature Incineration (Thermal Destruction >1000°C) E->H F->H G->H Rinsate routed to liquid waste

Workflow for the segregation and disposal of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate waste.

Step-by-Step Disposal Protocols

Do not rely on municipal waste streams. Execute the following protocols to ensure total chemical destruction.

Phase 1: Solid Waste Containment

  • Collection: Gather all unreacted powder, contaminated weighing boats, spatulas, and disposable PPE (gloves, bench mats) inside a certified fume hood.

  • Containment: Place the materials into a compatible, sealable polyethylene (PE) or high-density polyethylene (HDPE) waste container.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Waste - Toxic Organic Solid (Contains Piperazine Derivative)" and date the container to comply with RCRA accumulation time limits[6].

Phase 2: Liquid Waste Management

  • Solvent Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, methanol, or acetonitrile), transfer the solution to a designated non-halogenated waste carboy.

  • Halogen Avoidance: Causality Note: Do not mix with halogenated waste (like dichloromethane) unless experimentally necessary. Halogenated waste incineration is significantly more expensive and requires specialized scrubber systems to neutralize acidic byproducts (e.g., HCl gas).

Phase 3: Container Decontamination (RCRA Empty Protocol)

  • Triple Rinsing: Primary containers (vials, bottles) that held the pure compound must undergo a triple-rinse protocol using a compatible solvent (e.g., ethanol or acetone).

  • Rinsate Capture: Collect all rinsate and deposit it into the liquid waste carboy.

  • Defacement: Once the container is verified as "RCRA empty" (containing no removable residue), deface the original chemical label with a thick marker. The glass or plastic container can now be safely discarded in standard laboratory glass recycling or municipal waste.

Phase 4: Final Thermal Destruction

  • Vendor Hand-off: Transfer all sealed, labeled waste containers to a licensed hazardous waste vendor.

  • Incineration Mechanism: The vendor will subject the waste to high-temperature controlled incineration (>1000°C). Causality Note: This extreme heat is required to completely cleave the aromatic and oxopiperazine rings, converting the nitrogenous waste into inert nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, thereby permanently eliminating the environmental threat[5].

Self-Validating Quality Controls

To build a trustworthy and error-proof safety culture, implement these self-validating checks into your laboratory routine:

  • Mass Balance Verification: After synthesizing or dispensing the compound, weigh the final product yield against the waste generated. A discrepancy of >5% indicates potential undocumented spills, fugitive dust, or residual material left in the fume hood, triggering an immediate secondary decontamination sweep.

  • pH Validation of Liquid Waste: Before sealing liquid waste carboys containing the dissolved compound, test the solution with pH strips. Ensure the pH is relatively neutral (pH 6.0–8.0). Because the piperazine moiety is basic, mixing it with highly acidic waste streams could cause an exothermic reaction, leading to dangerous pressure buildup and container rupture during transit.

References

  • American Elements. "Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Product Data." American Elements Catalog. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

As a Senior Application Scientist, I approach the handling of novel, research-grade organic compounds with a fundamental principle: safety protocols must be driven by chemical causality, not just compliance. Ethyl 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, research-grade organic compounds with a fundamental principle: safety protocols must be driven by chemical causality, not just compliance.

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS: 1308033-63-7) is a complex synthetic intermediate frequently utilized in drug discovery. Structurally, it merges a primary aromatic amine (aniline derivative) with a piperazine-derived heterocyclic ring. This dual-moiety structure dictates a specific, rigorous approach to Personal Protective Equipment (PPE) and operational logistics.

Below is the comprehensive, causality-driven guide for handling, transferring, and disposing of this compound safely.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. Treating this compound as a generic "irritant powder" is a critical error in laboratory safety.

  • The Aromatic Amine Risk: Primary aromatic amines are highly lipophilic, allowing them to rapidly permeate the stratum corneum (the outer layer of skin). Once absorbed, many aniline derivatives can oxidize Fe²⁺ in hemoglobin to Fe³⁺, potentially leading to methemoglobinemia and systemic toxicity [1]. Furthermore, aromatic amines are notorious for permeating standard laboratory gloves over time [2].

  • The Piperazine Risk: Piperazine derivatives are well-documented respiratory and dermal sensitizers. Inhalation of piperazine dust can trigger severe asthma-like symptoms, and direct ocular contact can cause severe mucosal irritation or burns [3].

Quantitative Chemical Data

To establish baseline physical parameters for handling, the following chemical properties are summarized:

PropertyValueOperational Implication
CAS Number 1308033-63-7Unique identifier for waste tracking and SDS logging.
Molecular Weight 263.3 g/mol Relatively low MW; forms fine, easily aerosolized powders.
Formula C₁₃H₁₇N₃O₃Contains nitrogenous bases; reactive with strong acids/oxidizers.
Appearance Solid / PowderHigh risk of inhalation exposure; requires strict dust control.
Storage Room TemperatureStore away from moisture to prevent clumping/degradation[4].

Required PPE Configuration

Every piece of PPE chosen for this compound serves a specific mechanistic purpose. We employ a self-validating barrier system —meaning any breach in the primary defense is immediately detectable before exposure occurs.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-gloving: Inner green nitrile (4 mil), Outer blue nitrile (8 mil).Aromatic amines permeate thin nitrile. The color contrast is a self-validating system: a tear in the blue outer glove reveals the green inner glove, instantly signaling a breach [2].
Eye Protection Tight-fitting, unvented safety goggles (NIOSH/EN 166).Standard safety glasses are insufficient. Piperazine dust can bypass side-shields, causing severe ocular sensitization [3].
Body Protection Chemically resistant, fluid-impermeable lab coat (e.g., Tyvek) with knit cuffs.Prevents lipophilic powder from settling on porous cotton clothing, which would cause prolonged dermal exposure.
Respiratory N95 / P100 particulate respirator (EN 143 P2/P3).Mandatory if handling bulk quantities outside a Class II Biosafety Cabinet (BSC) to prevent piperazine-induced respiratory sensitization [5].

Operational Workflow & Methodologies

The following protocols are designed to minimize aerosolization and ensure absolute containment during routine laboratory procedures.

Protocol A: Safe Weighing and Transfer
  • Preparation of the Visual Field: Line the base of a HEPA-filtered chemical fume hood or Class II BSC with dark blue or black anti-static bench paper . Because Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is typically a light-colored powder, this creates a high-contrast, self-validating visual field where micro-spills are immediately visible.

  • Static Mitigation: Utilize an anti-static gun (Zerostat) on the weighing boat and the exterior of the chemical vial. Piperazine powders are prone to static cling, which can cause the powder to "jump" and aerosolize when the vial is opened.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Do not pour the powder. Transfer the required mass into a pre-tared, sealable vessel (e.g., an Eppendorf or scintillation vial).

  • Sealing: Cap the secondary vessel inside the fume hood before transporting it to the analytical balance or reaction setup.

Protocol B: Spill Containment and Decontamination

If a spill occurs, do not use a dry brush. Dry sweeping aerosolizes the piperazine particulate, drastically increasing inhalation risks.

  • Dampening: Gently mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) using a squirt bottle. This mechanically binds the dust particles, neutralizing the aerosolization risk.

  • Absorption: Lay absorbent chemical spill pads over the dampened area. Allow capillary action to draw the material up.

  • Chemical Wipe-Down: Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate the amine groups, increasing their water solubility and ease of removal, followed by a standard soap and water wash.

  • Containment: Place all contaminated wipes and bench paper into a hazardous waste bag, seal it, and label it immediately.

Logical Workflow Visualization

To ensure all laboratory personnel understand the critical path from hazard identification to logistical disposal, refer to the operational logic diagram below.

Safety_Workflow H1 Hazard: Aromatic Amine (Dermal Permeation Risk) M1 Barrier: Double Nitrile Gloves & Chem-Resistant Coat H1->M1 dictates H2 Hazard: Piperazine Ring (Respiratory Sensitization) M2 Barrier: HEPA Fume Hood & P100 Respirator H2->M2 dictates Op Operation: Weighing & Transfer (Anti-static tools, Dark Bench Paper) M1->Op enables M2->Op enables Decon Post-Op: Decontamination (Solvent dampen -> Acidic wipe) Op->Decon followed by Disp Logistics: Waste Disposal (RCRA-Approved Incineration) Decon->Disp routes to

Fig 1: Safety workflow mapping chemical hazards to mandatory PPE and operational logistics.

Logistical Disposal Plan

Do not flush Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate or its solutions down the sink. Aromatic amines pose severe toxicity risks to aquatic environments and groundwater systems [1].

  • Solid Waste: All contaminated gloves, bench paper, and empty vials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics (Aromatic Amines)."

  • Liquid Waste: Organic solutions containing this compound must be collected in a dedicated, halogen-free organic waste carboy (unless chlorinated solvents were used, in which case, route to halogenated waste).

  • Final Destruction: Waste must be routed to an EPA/RCRA-approved facility for high-temperature incineration, which safely breaks down the nitrogenous rings without generating toxic nitrogen oxide (NOx) byproducts.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials & Aromatic Amines) - Occupational Safety and Health Administration. Available at:[Link]

  • Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Properties & Safety Information - American Elements. Available at:[Link]

  • SAFETY DATA SHEET - Piperazine, anhydrous - Fisher Scientific. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
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Reactant of Route 2
Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
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